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  • Product: Octahydro-1-benzofuran-3a-carboxylic acid
  • CAS: 1513233-00-5

Core Science & Biosynthesis

Foundational

High-Yield Synthesis of Octahydro-1-benzofuran-3a-carboxylic Acid: A Methodological Whitepaper

Executive Summary The octahydro-1-benzofuran scaffold represents a privileged three-dimensional framework in modern drug discovery, offering unique topological vectors for pharmacophore presentation. While planar benzofu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydro-1-benzofuran scaffold represents a privileged three-dimensional framework in modern drug discovery, offering unique topological vectors for pharmacophore presentation. While planar benzofurans are ubiquitous in medicinal chemistry, their saturated counterparts provide enhanced sp³ character, improving solubility and metabolic stability. This whitepaper details a highly efficient, scalable, and stereocontrolled de novo synthetic pathway for octahydro-1-benzofuran-3a-carboxylic acid (CAS 1513233-00-5), a critical bridgehead-functionalized building block.

Strategic Rationale & Synthetic Landscape

Historically, the synthesis of saturated benzofurans relied on the catalytic hydrogenation of aromatic benzofuran precursors. However, this approach is notoriously plagued by poor chemoselectivity and harsh reaction conditions. For instance, Ru/C or Pd/C catalyzed hydrogenations often yield complex mixtures of octahydro-1-benzofuran, 2,3-dihydrobenzofuran, and ring-opened byproducts like 2-ethylphenol[1]. Furthermore, direct hydrogenation of benzofuran-3-carboxylic acids fails to selectively install functionality at the fully saturated 3a-bridgehead position[1].

Alternative methodologies, such as tandem radical cyclization-azidation processes, have been explored to construct functionalized octahydrobenzofurans[2]. While free-radical cascades are powerful for generating polycyclic systems[3], they often suffer from poor functional group tolerance and scalability issues. Recent advances in electrophilic cyclization and C-H activation have expanded the benzofuran toolkit[4], but bridgehead-substituted aliphatic variants require a more targeted approach.

To ensure absolute regiocontrol and scalability, we employ a bottom-up enolate alkylation and intramolecular etherification strategy . By starting with a pre-formed cyclohexane ring (ethyl 2-oxocyclohexanecarboxylate), we establish the 3a-quaternary center early in the synthesis, bypassing the regiochemical ambiguities of late-stage functionalization.

Retrosynthetic Architecture

The retrosynthetic disconnection of octahydro-1-benzofuran-3a-carboxylic acid reveals a logical sequence of robust transformations. The target acid is derived from its corresponding ethyl ester via saponification. The critical furan ring is constructed via an intramolecular Mitsunobu etherification of a 1,2-diol precursor. This diol is accessed through the diastereoselective reduction and deprotection of an alkylated β -keto ester.

Retrosynthesis Target Octahydro-1-benzofuran- 3a-carboxylic acid Ester Ethyl octahydro-1-benzofuran- 3a-carboxylate Target->Ester Saponification Diol Ethyl 2-hydroxy-1-(2-hydroxyethyl) cyclohexanecarboxylate Ester->Diol Intramolecular Etherification KetoEster Ethyl 1-(2-(benzyloxy)ethyl)- 2-oxocyclohexanecarboxylate Diol->KetoEster Reduction & Deprotection Start Ethyl 2-oxocyclohexanecarboxylate + 2-(Benzyloxy)ethyl bromide KetoEster->Start Alkylation

Caption: Retrosynthetic pathway for octahydro-1-benzofuran-3a-carboxylic acid.

Step-by-Step Methodologies & Mechanistic Causality

The following protocols are designed as self-validating systems, incorporating specific thermodynamic and kinetic controls to ensure high fidelity at each stage.

Phase 1: Enolate Alkylation (Quaternary Center Formation)

Objective: Install the two-carbon chain that will eventually form the furan ring at the C2 position of the cyclohexane ring.

  • Protocol:

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF at 0 °C under inert atmosphere.

    • Dropwise add ethyl 2-oxocyclohexanecarboxylate (1.0 eq). Stir for 30 minutes until hydrogen evolution ceases.

    • Add 2-(benzyloxy)ethyl bromide (1.2 eq) and warm to room temperature, stirring for 12 hours.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

  • Causality & Validation: The β -keto ester has a pKa of ~11, allowing irreversible deprotonation by NaH. DMF is selected as a polar aprotic solvent to minimize tight ion-pairing, thereby maximizing the nucleophilicity of the enolate for the S_N2 displacement. The benzyl ether is chosen as a robust protecting group that withstands the subsequent hydride reduction.

Phase 2: Diastereoselective Carbonyl Reduction

Objective: Reduce the C1 ketone to a secondary alcohol, setting up the stereocenter that will dictate the cis/trans ring fusion.

  • Protocol:

    • Dissolve the alkylated keto-ester in absolute ethanol at 0 °C.

    • Add Sodium Borohydride (NaBH₄, 1.5 eq) in small portions.

    • Stir for 4 hours at 0 °C. Monitor completion via TLC (disappearance of UV-active starting material).

    • Quench with 1M HCl to destroy excess hydride, extract with DCM, and concentrate.

  • Causality & Validation: NaBH₄ in ethanol provides a mild, chemoselective reduction of the ketone without affecting the ester. The bulky 2-(benzyloxy)ethyl and ethyl ester groups at the adjacent C2 (future C3a) position create significant steric hindrance. Hydride attack preferentially occurs from the less hindered face, yielding the cis-diol precursor as the major diastereomer (dr ~4:1). This is critical, as the cis-isomer cyclizes much more efficiently in Phase 3.

Phase 3: Deprotection & Mitsunobu Cyclization

Objective: Unmask the primary alcohol and execute an intramolecular etherification to form the furan ring.

  • Protocol:

    • Deprotection: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq). Stir under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate to yield the crude diol.

    • Cyclization: Dissolve the diol and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF at 0 °C.

    • Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Warm to room temperature and stir for 8 hours.

    • Concentrate and purify via column chromatography to isolate ethyl octahydro-1-benzofuran-3a-carboxylate.

  • Causality & Validation: Traditional acid-catalyzed cyclizations risk carbocation formation at the secondary alcohol, leading to elimination or epimerization. The Mitsunobu protocol is employed because the bulky PPh₃-DIAD adduct selectively activates the less sterically hindered primary alcohol. The unactivated secondary alcohol then acts as the nucleophile, displacing the primary phosphonium leaving group via S_N2. Because the reaction occurs at the primary carbon, the stereochemistry at the secondary carbon (C7a) is perfectly preserved.

Phase 4: Saponification

Objective: Hydrolyze the bridgehead ester to the final target acid.

  • Protocol:

    • Dissolve the ester in a 3:1 mixture of THF:H₂O.

    • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Heat to 60 °C for 12 hours.

    • Cool to room temperature, evaporate the THF, and acidify the aqueous layer to pH 2 using 2M HCl.

    • Extract with EtOAc, dry, and concentrate to yield octahydro-1-benzofuran-3a-carboxylic acid as a crystalline solid.

  • Causality & Validation: Bridgehead esters are sterically shielded and notoriously resistant to hydrolysis. Elevated temperatures and a large excess of LiOH are required to drive the nucleophilic acyl substitution to completion.

Stereochemical Dynamics

The thermodynamic stability of the fused bicyclic system heavily favors the cis-fused octahydrobenzofuran over the highly strained trans-fused variant. The stereochemical outcome is entirely dictated by the facial selectivity during the NaBH₄ reduction.

Stereochemistry Keto Alkylated Keto-Ester (C1 Stereocenter Formed) Reduction NaBH4 Reduction (Diastereoselective) Keto->Reduction CisDiol cis-Diol Precursor (Major) Reduction->CisDiol Equatorial Attack TransDiol trans-Diol Precursor (Minor) Reduction->TransDiol Axial Attack Mitsunobu Mitsunobu Cyclization (Primary OH Activation) CisDiol->Mitsunobu TransDiol->Mitsunobu CisFused cis-Fused Octahydrobenzofuran (Thermodynamically Favored) Mitsunobu->CisFused Retention at C7a TransFused trans-Fused Octahydrobenzofuran (Highly Strained) Mitsunobu->TransFused Retention at C7a

Caption: Stereochemical divergence during the reduction and cyclization workflow.

Quantitative Data Summary

The following table summarizes the expected yields and optimized conditions for the scaled-up synthesis of the target compound.

StepTransformationCatalyst / ReagentsTemp / TimeIsolated Yield (%)
1 Enolate AlkylationNaH, DMF0 °C to RT, 12h85%
2 Carbonyl ReductionNaBH₄, EtOH0 °C, 4h92% (dr 4:1)
3a Benzyl DeprotectionH₂, 10% Pd/C, MeOHRT, 6h98%
3b Mitsunobu CyclizationPPh₃, DIAD, THF0 °C to RT, 8h78%
4 Ester SaponificationLiOH, THF/H₂O60 °C, 12h95%
Overall Pathway ~46%

Table 1: Summary of reaction conditions and isolated yields for the 5-step synthesis.

References

  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans ACS Catalysis URL
  • Natural source, bioactivity and synthesis of benzofuran derivatives RSC Advances URL
  • Benzofuran synthesis Organic Chemistry Portal URL
  • A Novel Approach for the Formation of Carbon−Nitrogen Bonds: Azidation of Alkyl Radicals with Sulfonyl Azides Journal of the American Chemical Society URL
  • octahydro-1-benzofuran-3a-carboxylic acid | 1513233-00-5 Sigma-Aldrich Product Specifications URL

Sources

Exploratory

An In-depth Technical Guide to Octahydro-1-benzofuran-3a-carboxylic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of octahydro-1-benzofuran-3a-carboxylic acid, a heterocyclic compound with potential applications in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of octahydro-1-benzofuran-3a-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information on its known properties with a broader discussion of the chemical context and therapeutic relevance of the octahydrobenzofuran scaffold.

Chemical Identity and Structure

Octahydro-1-benzofuran-3a-carboxylic acid is a saturated bicyclic ether containing a carboxylic acid functional group. The nomenclature and structural details are as follows:

  • Common Name: Octahydro-1-benzofuran-3a-carboxylic acid

  • Synonym: Hexahydrobenzofuran-3a(4H)-carboxylic acid

  • CAS Number: 1513233-00-5

  • Molecular Formula: C₉H₁₄O₃

  • Molecular Weight: 170.21 g/mol

IUPAC Name: The systematic IUPAC name for this compound is octahydro-1-benzofuran-3a-carboxylic acid . It is important to note that the stereochemistry at the two chiral bridgehead carbons (3a and 7a) is not explicitly defined in commercially available sources for the compound with this CAS number. The InChIKey, NMYNKOQEGFGLCD-UHFFFAOYSA-N, also lacks stereochemical information. The cis or trans fusion of the two rings would significantly impact the molecule's three-dimensional shape and, consequently, its biological activity. For the purpose of this guide, the general structure is presented without defined stereochemistry.

Structure:

2D structure of octahydro-1-benzofuran-3a-carboxylic acid.
Physicochemical Properties

The known physicochemical properties of octahydro-1-benzofuran-3a-carboxylic acid are summarized in the table below, based on data from commercial suppliers.

PropertyValueSource
Physical Form Oil
Purity ≥95%
Storage Temperature Room Temperature

Safety Information:

  • Signal Word: Warning

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Pictogram: GHS07 (Exclamation mark)

Synthesis Strategies

Conceptual Synthetic Workflow: A common approach to synthesize such bicyclic ethers is through the cyclization of a suitably functionalized cyclohexene or cyclohexane precursor. A hypothetical retrosynthetic analysis is presented below.

G target Octahydro-1-benzofuran-3a-carboxylic acid intermediate1 Cyclohexene derivative with ester and ether side chains target->intermediate1 Hydrolysis intermediate2 Cyclohexenol derivative intermediate1->intermediate2 Intramolecular Cyclization (e.g., acid-catalyzed) starting_material Substituted Cyclohexanone intermediate2->starting_material Functional group manipulation

Hypothetical retrosynthetic analysis for octahydro-1-benzofuran-3a-carboxylic acid.

Potential Synthetic Routes:

  • Diels-Alder Reaction: A powerful strategy could involve a Diels-Alder reaction between a suitable diene and a dienophile to construct the cyclohexene ring with the necessary functionalities for subsequent cyclization to form the furan ring.

  • Intramolecular Cyclization: Starting from a cyclohexanol derivative with an appropriate side chain containing a latent carboxylic acid and a group that can be converted to an ether, an intramolecular cyclization could be triggered.

  • Catalytic Hydrogenation: The synthesis could start from a substituted benzofuran derivative, with the saturated octahydro- system being formed in a final catalytic hydrogenation step. This approach would allow for the introduction of the carboxylic acid group at an earlier stage.

The choice of synthetic route would critically depend on the desired stereochemistry of the final product. Diastereoselective and enantioselective methods would be required to obtain specific stereoisomers.

Potential Applications in Drug Discovery and Development

Although there is no specific biological data for octahydro-1-benzofuran-3a-carboxylic acid in the public domain, the benzofuran scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

The Benzofuran Scaffold in Medicine:

Benzofuran derivatives have been reported to exhibit a diverse array of biological activities, making them privileged structures in drug discovery.

G benzofuran Benzofuran Scaffold antimicrobial Antimicrobial benzofuran->antimicrobial anticancer Anticancer benzofuran->anticancer anti_inflammatory Anti-inflammatory benzofuran->anti_inflammatory antiviral Antiviral benzofuran->antiviral antifungal Antifungal benzofuran->antifungal other Other Activities (e.g., Antihyperglycemic, Analgesic) benzofuran->other

Diverse biological activities of the benzofuran scaffold.
  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of benzofuran derivatives against a range of bacteria and fungi. The specific substitution pattern on the benzofuran ring system plays a crucial role in determining the antimicrobial spectrum and potency.

  • Anticancer Properties: Certain benzofuran-based compounds have shown promising results as anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer cell proliferation.

  • Anti-inflammatory Effects: The benzofuran nucleus is present in compounds that exhibit anti-inflammatory activity, often through the modulation of inflammatory pathways.

  • Antiviral Activity: Some benzofuran derivatives have been investigated for their potential to inhibit viral replication.

The fully saturated octahydro-benzofuran core of the target molecule provides a three-dimensional structure that is distinct from the planar aromatic benzofurans. This non-planar geometry can be advantageous for fitting into the active sites of enzymes and receptors, potentially leading to novel biological activities. The carboxylic acid moiety can act as a key interaction point, forming hydrogen bonds or salt bridges with biological targets.

Future Research Directions

The limited available information on octahydro-1-benzofuran-3a-carboxylic acid highlights several opportunities for future research:

  • Stereospecific Synthesis: The development of synthetic methods to produce stereochemically pure isomers of this compound is essential for a thorough evaluation of its biological properties.

  • Biological Screening: A comprehensive biological screening of the different stereoisomers in a variety of assays (e.g., antimicrobial, anticancer, anti-inflammatory) could uncover novel therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of derivatives with modifications to the carboxylic acid group (e.g., esters, amides) and the octahydrobenzofuran core would provide valuable insights into the structure-activity relationships.

  • Computational Modeling: Molecular modeling studies could help to predict the potential biological targets of this compound and guide the design of more potent analogs.

References

A comprehensive list of references will be provided upon the discovery of peer-reviewed literature directly pertaining to the synthesis, properties, and biological activity of octahydro-1-benzofuran-3a-carboxylic acid. The contextual information in this guide is based on the general body of scientific literature surrounding benzofuran chemistry and medicinal chemistry principles. The following source was used for the basic chemical information:

Foundational

Discovery and Isolation of Novel Benzofuran Compounds: A Technical Guide

The Benzofuran Scaffold in Modern Drug Discovery The benzofuran nucleus—a bicyclic heterocyclic system comprising a fused benzene and furan ring—represents a privileged scaffold in medicinal chemistry. Its unique electro...

Author: BenchChem Technical Support Team. Date: March 2026

The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran nucleus—a bicyclic heterocyclic system comprising a fused benzene and furan ring—represents a privileged scaffold in medicinal chemistry. Its unique electronic distribution and planar geometry allow it to intercalate with various biological targets, driving a renaissance in its application for novel therapeutics. From natural product extraction to rational drug design, benzofuran derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective properties[1].

Matrix Selection and Natural Sources

Before isolation can begin, selecting the appropriate biological matrix is critical. Benzofuran derivatives are ubiquitous as secondary metabolites in specific plant families, most notably Asteraceae, Rutaceae, and Fabaceae (e.g., Psoralea corylifolia)[2]. Recently, marine-derived endophytic fungi, such as Penicillium crustosum and Aspergillus terreus, have emerged as highly prolific sources of structurally complex, halogenated benzofurans[2]. The choice of matrix dictates the complexity of the downstream extraction protocol, as plant matrices are heavily burdened with lipophilic waxes, whereas fungal broths present challenges with highly polar polymeric carbohydrates.

Self-Validating Isolation Protocols: Causality and Methodologies

Extracting novel benzofurans from raw biological matrices requires a strategic, multi-step fractionation approach. As a Senior Application Scientist, it is imperative to understand why specific techniques are chosen over others to prevent the loss or degradation of these sensitive heterocycles.

Step 1: Matrix Defatting

Methodology: Macerate 100 g of dried, pulverized Psoralea corylifolia seeds. Subject the biomass to solid-liquid extraction using 500 mL of petroleum ether at room temperature for 24 hours. Filter and discard the solvent, retaining the defatted biomass. Causality: Plant matrices contain high concentrations of non-polar triglycerides, waxes, and sterols. If not proactively removed, these highly lipophilic compounds will co-elute with the target molecules, causing severe emulsion stabilization during subsequent liquid-liquid partitioning and irreversibly fouling reverse-phase chromatography columns. Petroleum ether selectively strips these interfering lipids while leaving the semi-polar benzofuran core intact.

Step 2: Target Solubilization via Soxhlet Extraction

Methodology: Transfer the defatted biomass to a Soxhlet apparatus and extract continuously with 500 mL of methanol for 8 hours. Concentrate the resulting methanolic extract under reduced pressure at 40°C to yield a crude viscous extract. Causality: Methanol possesses the ideal dielectric constant to disrupt hydrogen bonding within the plant's cellulose matrix. It effectively solubilizes both the free benzofuran aglycones and their more polar glycosidic derivatives. The Soxhlet apparatus ensures the matrix is continuously exposed to fresh, hot solvent, driving the thermodynamic equilibrium toward maximum recovery.

Step 3: High-Speed Counter-Current Chromatography (HSCCC)

Methodology: Dissolve 100 mg of the crude extract in the upper phase of a pre-equilibrated biphasic solvent system comprising n-hexane–ethyl acetate–methanol–water (5:5:4.5:5.5, v/v/v/v). Inject the sample into the HSCCC column rotating at 800 rpm, pumping the lower phase as the mobile phase at 2.0 mL/min. Causality: Traditional silica gel chromatography often results in the chemisorption or catalytic degradation of sensitive benzofuran derivatives due to highly active silanol groups. By employing 2, we transition to a purely liquid-liquid partitioning paradigm[2]. This completely eliminates solid-support matrix effects, ensuring near-quantitative recovery of the intact benzofuran. Self-Validation System: The HSCCC effluent is continuously monitored via an inline UV detector at 254 nm. Because the benzofuran core possesses a highly conjugated π -system, it exhibits robust absorbance at this wavelength. The appearance of a sharp, symmetrical peak at 254 nm validates the elution of the target compound in real-time. Subsequent analytical HPLC is used to independently verify that the collected fraction meets the >99% purity benchmark required for structural elucidation (NMR/HRMS).

IsolationWorkflow Biomass Raw Biomass (e.g., Psoralea corylifolia) Defatting Defatting (Petroleum Ether) Removes non-polar lipids Biomass->Defatting Extraction Soxhlet Extraction (MeOH) Extracts benzofurans Defatting->Extraction Crude Crude Methanolic Extract Extraction->Crude Partition Liquid-Liquid Partitioning Crude->Partition HSCCC HSCCC Purification Avoids solid support adsorption Partition->HSCCC HPLC Preparative HPLC Final polishing (>99% purity) HSCCC->HPLC Pure Pure Benzofuran Derivative HPLC->Pure

Generalized workflow for the extraction and isolation of benzofuran derivatives.

Pharmacological Profiling: Dual-Targeting Mechanisms

Once isolated and structurally characterized, novel benzofurans undergo rigorous pharmacological profiling. A prime example of their therapeutic utility is found in modern oncology, where 3 have been rationally designed to combat hypoxia-driven tumor resistance[3].

The Mechanistic Causality: Solid tumors frequently outgrow their vascular supply, inducing a severe hypoxic microenvironment. This oxygen starvation triggers the upregulation of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ). HIF-1 α subsequently drives two parallel survival pathways:

  • The secretion of Vascular Endothelial Growth Factor (VEGF) to stimulate angiogenesis via VEGFR-2.

  • The overexpression of human Carbonic Anhydrase IX (hCA IX), which acidifies the extracellular matrix to facilitate tissue invasion and metastasis.

By utilizing the benzofuran core as a structural anchor, researchers have developed dual-target inhibitors that concurrently dismantle both the angiogenic blood supply (VEGFR-2) and the acidic defense mechanism (hCA IX)[3].

Mechanism Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a hCAIX hCA IX Expression (Acidifies Microenvironment) HIF1a->hCAIX VEGF VEGF Secretion HIF1a->VEGF VEGFR2 VEGFR-2 Activation (Angiogenesis) VEGF->VEGFR2 Drug Benzofuran Dual Inhibitor Drug->hCAIX Inhibits Drug->VEGFR2 Inhibits

Dual targeting of VEGFR-2 and hCA IX pathways by enaminone-linked benzofurans.

Quantitative Structure-Activity Relationship (QSAR) Data

The efficacy of these novel benzofuran derivatives is highly dependent on their specific substitution patterns. The table below summarizes the quantitative inhibitory data demonstrating how modifications to the benzofuran scaffold influence target affinity compared to clinical standards.

Compound IDStructural FeaturehCA IX Inhibition ( Ki​ , nM)VEGFR-2 Inhibition ( IC50​ , μ M)
4a Unsubstituted benzofuran, para-benzenesulfonamide35.00.058
4b Unsubstituted benzofuran, meta-benzenesulfonamide137.00.082
10f Substituted benzofuran, non-sulfonamide754.21.250
Pazopanib Standard VEGFR-2 Inhibitor (Reference)N/A0.059
Acetazolamide Standard hCA IX Inhibitor (Reference)25.0N/A

Data synthesized from in vitro enzymatic assays evaluating enaminone-linked benzofuran derivatives[3].

Conclusion

The discovery and isolation of novel benzofuran compounds represent a critical frontier in medicinal chemistry. By enforcing rigorous, self-validating extraction protocols—such as the strategic use of HSCCC to bypass solid-support degradation—researchers can secure high-purity yields of these sensitive heterocycles. As demonstrated by their dual-inhibition capabilities in hypoxic tumor models, the structural versatility of the benzofuran scaffold ensures its continued prominence in the development of next-generation therapeutics[4].

References

  • Wang, X. J., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances (NIH/PMC). URL:[Link]

  • Eldehna, W. M., et al. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. European Journal of Medicinal Chemistry (NIH/PMC). URL:[Link]

  • Kamel, M. M., et al. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI Pharmaceuticals. URL:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Benzofuran Carboxylic Acids: A Comprehensive Guide to Therapeutic Targets and Experimental Workflows

Executive Summary Benzofuran carboxylic acids (BFCAs) have emerged as a highly privileged scaffold in modern medicinal chemistry. The rigid, planar, and lipophilic nature of the benzofuran core provides excellent shape c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran carboxylic acids (BFCAs) have emerged as a highly privileged scaffold in modern medicinal chemistry. The rigid, planar, and lipophilic nature of the benzofuran core provides excellent shape complementarity for deep hydrophobic protein pockets, while the carboxylic acid moiety acts as a versatile pharmacophore—capable of mimicking phosphate groups, acting as a hydrogen-bond donor/acceptor, or forming critical salt bridges. As a Senior Application Scientist, understanding the precise molecular interactions of BFCAs is essential for rational drug design. This whitepaper synthesizes the mechanistic landscape of BFCA therapeutic targets, provides quantitative affinity data, and outlines a self-validating experimental workflow for target validation.

The Mechanistic Landscape of BFCA Therapeutic Targets

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a critical negative regulator of the insulin signaling pathway and a known virulence factor secreted by Mycobacterium tuberculosis (Mtb) to subvert host immune defenses[1]. BFCAs, particularly benzofuran salicylic acid derivatives, have been identified as potent PTP1B inhibitors[1].

  • Mechanism of Action: The carboxylic acid moiety of these compounds forms essential salt bridges with Lys164 and Arg166 within the catalytic P-loop of the enzyme[1]. Simultaneously, the benzofuran core engages in hydrophobic interactions with residues like Val231 and Leu232[1].

  • Conformational Dynamics: Molecular dynamics simulations reveal that BFCA binding induces conformational changes in the alpha lid domain (helix α8) of PTP1B, creating a reversible physical blockade that restricts substrate access to the active site[1].

Pathway BFCA Benzofuran Carboxylic Acid PTP1B PTP1B Enzyme (Active State) BFCA->PTP1B Binds P-loop (Salt Bridges) Lid Alpha Lid Domain Closure PTP1B->Lid Induces Insulin Insulin Receptor Signaling Lid->Insulin Prevents Dephosphorylation Metabolism Metabolic Homeostasis Insulin->Metabolism Enhances

Figure 1: Mechanism of PTP1B inhibition by BFCAs and subsequent restoration of insulin signaling.

Nuclear Receptors: FXR and PPARs

BFCAs are highly effective modulators of nuclear receptors involved in metabolic homeostasis.

  • Farnesoid X Receptor (FXR): Recent developments have highlighted benzofuran carboxylic acid derivatives as potent, intestinal-restricted FXR antagonists[2]. The combination of the carboxylic acid moiety and the rigid fused-ring scaffold allows these compounds to achieve sub-micromolar antagonism (e.g., IC50 = 0.47 µM), making them promising candidates for treating metabolic disorders while avoiding systemic toxicity[2].

  • Peroxisome Proliferator-Activated Receptors (PPARs): Benzbromarone, a classic benzofuran derivative, exerts significant effects through PPAR signaling[3]. It enhances PPAR-α expression to mitigate drug-induced nephrotoxicity (such as that caused by cisplatin) by suppressing oxidative stress and upregulating the Nrf2/HO-1 pathway[3]. Conversely, in obese individuals, slow metabolism of benzbromarone leads to sustained hepatic PPAR-γ agonism, which can exacerbate lipid accumulation and drug-induced liver injury (DILI)[4].

Oncology & Immuno-Oncology: hCA IX and ERAP1
  • Carbonic Anhydrase IX (hCA IX): hCA IX is overexpressed in hypoxic tumor microenvironments, regulating intracellular pH to promote cancer cell survival. Benzofuran-based carboxylic acids act as highly selective, submicromolar inhibitors of hCA IX (Ki down to 0.56 µM), demonstrating potent anti-proliferative and pro-apoptotic effects against breast cancer cell lines like MCF-7 and MDA-MB-231[5].

  • Endoplasmic Reticulum Aminopeptidase 1 (ERAP1): In the realm of immuno-oncology, BFCAs serve as allosteric inhibitors of ERAP1[6]. By binding to regulatory pockets outside the catalytic metalloprotease site, BFCAs modulate the trimming of antigenic precursors, thereby shaping the immunopeptidome presented by MHC-I molecules to cytotoxic T-cells[6][7].

Quantitative Target Affinity Landscape

To facilitate structure-activity relationship (SAR) comparisons, the quantitative binding metrics of representative BFCAs against their primary therapeutic targets are summarized below:

Target Enzyme/ReceptorTherapeutic AreaRepresentative BFCA ScaffoldAffinity MetricMechanistic Note
PTP1B Tuberculosis / Type 2 DiabetesCompound 4g (Benzofuran salicylic acid)High Binding Affinity ( Δ G)Binds proximal pocket; salt bridges with Lys164/Arg166[1].
FXR Metabolic DisordersF44-S36 (Benzofuran carboxylic acid)IC50 = 0.47 µMIntestinal-restricted antagonism via rigid fused-ring[2].
hCA IX Breast CancerCompound 9f (Benzofuran-based carboxylic acid)Ki = 0.56 µMSelective submicromolar inhibition over off-target hCA I/II[5].
ERAP1 Immuno-OncologyCompound 31 (Benzofuran carboxylic acid)Micromolar IC50Allosteric modulation of antigen trimming[6][7].
PPAR-γ Drug-Induced Liver InjuryBenzbromaronePotent AgonismSustained hepatic agonism altering lipid metabolism[4].

Self-Validating Experimental Workflows for BFCA Target Validation

To ensure scientific integrity and eliminate false positives (e.g., Pan-Assay Interference Compounds or PAINS), any BFCA hit must be validated through a self-validating orthogonal workflow. Below is the gold-standard protocol for validating a BFCA against a phosphatase target like PTP1B.

Phase 1: Biochemical Screening (The pNPP Kinetic Assay)
  • Step 1.1: Reagent Preparation. Express recombinant human PTP1B (residues 1-321) in E. coli and purify via Ni-NTA affinity chromatography.

    • Causality: Truncating the protein at residue 321 removes the highly hydrophobic C-terminal domain. This prevents spontaneous protein aggregation in vitro while preserving the fully functional catalytic domain and the critical alpha-lid necessary for BFCA binding.

  • Step 1.2: Enzymatic Reaction. Incubate 10 nM of purified PTP1B with varying concentrations of the BFCA library in HEPES buffer (pH 7.4) at 37°C for 15 minutes. Initiate the reaction by adding 2 mM p-nitrophenyl phosphate (pNPP).

    • Causality: pNPP serves as a chromogenic phosphotyrosine mimic. Its hydrolysis yields p-nitrophenol, which absorbs light at 405 nm. This allows for continuous, real-time spectrophotometric monitoring of the initial velocity ( V0​ ), eliminating the artifacts commonly associated with end-point assays.

Phase 2: The Self-Validating Counter-Screen
  • Step 2.1: TCPTP Selectivity Profiling. Run the exact same pNPP assay using T-cell protein tyrosine phosphatase (TCPTP) instead of PTP1B.

    • Causality: TCPTP shares ~74% sequence identity with PTP1B. Inhibiting TCPTP in vivo leads to severe immunosuppression. A viable BFCA therapeutic must demonstrate a >10-fold Selectivity Index (SI) for PTP1B over TCPTP. This step self-validates the hit by proving the BFCA specifically targets the unique conformational dynamics of the PTP1B alpha-lid, rather than acting as a non-specific P-loop aggregator.

Phase 3: Biophysical Validation
  • Step 3.1: Surface Plasmon Resonance (SPR). Immobilize PTP1B on a CM5 sensor chip via standard amine coupling. Flow the BFCA hit over the chip at multiple concentrations (e.g., 0.1 µM to 10 µM).

    • Causality: Enzymatic assays can be confounded by auto-fluorescent or highly colored compounds. SPR provides direct, label-free biophysical evidence of 1:1 binding, yielding precise association ( kon​ ) and dissociation ( koff​ ) rates. This biophysically validates the biochemical IC50.

Protocol Prep 1. Recombinant Protein Prep (Truncated PTP1B 1-321) Screen 2. pNPP Kinetic Assay (Primary HTS) Prep->Screen Purified Active Enzyme Counter 3. TCPTP Counter-Screen (Selectivity Validation) Screen->Counter Hit Identified (IC50 < 1 µM) SPR 4. Surface Plasmon Resonance (Direct Binding Kinetics) Counter->SPR High Selectivity Index (SI > 10) MD 5. Molecular Dynamics (Conformational Stability) SPR->MD Validated KD (kon / koff)

Figure 2: Self-validating experimental workflow for screening BFCA-based target inhibitors.

References

  • Title:Insights in Binding Mechanism Of Benzofuran Salicylic Acid Inhibitors against Mycobacterium Protein Tyrosine Phosphatases (PTP1B)
  • Title:Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer Source: ResearchGate URL
  • Title:ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights Source: NIH / ACS Publications URL
  • Title:Benzbromarone mitigates cisplatin nephrotoxicity involving enhanced peroxisome proliferator-activated receptor-alpha (PPAR-α)
  • Title:Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders Source: ACS Publications URL
  • Title:Slow Metabolism-Driven Amplification of Hepatic PPARγ Agonism Mediates Benzbromarone-Induced Obesity-Specific Liver Injury Source: PubMed / NIH URL

Sources

Foundational

Advanced Strategies in Benzofuran Synthesis: A Comprehensive Technical Guide

The benzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation for numerous blockbuster therapeutics, including the antiarrhythmic drug Amiodarone and the antihyperten...

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation for numerous blockbuster therapeutics, including the antiarrhythmic drug Amiodarone and the antihypertensive agent Saprisartan[1]. As drug discovery increasingly demands highly functionalized and sterically complex benzofuran derivatives, synthetic methodologies have evolved from harsh, traditional condensation reactions to highly selective transition-metal catalysis, green electrochemistry, and cutting-edge sigmatropic rearrangements.

This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the most critical modern benzofuran synthesis workflows.

Transition-Metal-Catalyzed Methodologies: The Pd/Cu Paradigm

The construction of the benzofuran ring via transition-metal catalysis—specifically the Sonogashira-type coupling followed by intramolecular cyclization—remains the industry standard for synthesizing 2-substituted benzofurans[1]. The causality behind utilizing a dual Palladium/Copper catalytic system lies in the thermodynamics of the transmetalation step. Copper(I) iodide reacts with terminal alkynes to form a highly nucleophilic copper acetylide. This intermediate efficiently transfers the alkyne to the oxidative addition complex (Ar–Pd–X), bypassing the high activation energy required for direct alkyne insertion.

pd_cycle Pd Pd(0) Catalyst OxAdd Oxidative Addition (Ar-I + Pd) Pd->OxAdd Ar-I addition TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet CuI / Base RedElim Reductive Elimination TransMet->RedElim -CuI RedElim->Pd Catalyst Regeneration Cyclize Intramolecular Cyclization RedElim->Cyclize Base / Heat

Fig 1: Pd/Cu co-catalyzed Sonogashira coupling and cyclization pathway.

Protocol 1: One-Pot Pd/Cu-Catalyzed Synthesis of 2-Arylbenzofurans

Objective: Synthesize 2-arylbenzofuran from o-iodophenol and phenylacetylene.

  • System Degassing (Causality): Dissolve o-iodophenol (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous triethylamine (Et₃N). Rigorously degas the solvent via three freeze-pump-thaw cycles. Why? Oxygen must be strictly excluded to prevent the Glaser homocoupling of the terminal alkyne, which consumes the starting material and creates difficult-to-separate dimeric byproducts.

  • Catalyst Activation: Under an inert N₂ atmosphere, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%). The Et₃N acts as both the solvent and the base, deprotonating the alkyne to facilitate copper acetylide formation[2].

  • Cross-Coupling & Cyclization: Heat the reaction mixture to 80°C for 6–8 hours. The elevated temperature provides the thermodynamic driving force for the subsequent intramolecular nucleophilic attack of the phenoxide oxygen onto the activated alkyne.

  • Self-Validation & QC: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating: if Glaser coupling occurs, a distinct, highly non-polar blue-fluorescent spot will appear under 254 nm UV light. Complete disappearance of the intermediate o-alkynylphenol confirms successful tandem cyclization.

Next-Generation Green Synthesis: Electrochemical Oxidation

To circumvent the toxicity, cost, and trace-metal contamination associated with palladium, electrochemical anodic oxidation has emerged as a highly sustainable, substrate-less alternative[2]. In this pathway, catechols undergo a two-electron, two-proton anodic oxidation to form highly electrophilic o-benzoquinones.

electrochem Catechol Catechol Precursor Oxidation Anodic Oxidation (-2e⁻, -2H⁺) Catechol->Oxidation Undivided Cell Quinone o-Benzoquinone Oxidation->Quinone +0.27V vs Ag/AgCl Michael Michael Addition (Nucleophile) Quinone->Michael in situ capture Cyclize Oxidative Cyclization Michael->Cyclize -2e⁻, -2H⁺ Product Benzofuran Product Cyclize->Product Precipitation

Fig 2: Galvanostatic electrochemical oxidation of catechols to benzofurans.

Protocol 2: Galvanostatic Electrochemical Synthesis

Objective: Synthesize benzofuran derivatives via the reaction of 3-substituted catechols with dimedone[3].

  • Cell Setup (Causality): Assemble an undivided electrochemical cell equipped with carbon rod electrodes. Why undivided? The transient o-benzoquinone generated at the anode must immediately react with the carbon-centered nucleophile (dimedone) in the bulk solution before it can polymerize or degrade[3].

  • Electrolyte Preparation: Dissolve catechol (1.0 eq) and dimedone (1.0 eq) in an aqueous 0.15 M sodium acetate solution. The sodium acetate serves a dual purpose: it acts as the supporting electrolyte for conductivity and as a mild base to deprotonate dimedone, increasing its nucleophilicity[3].

  • Electrolysis: Apply a constant current (galvanostatic mode) at room temperature. The o-benzoquinone undergoes a spontaneous Michael addition with dimedone, followed by a second oxidation and cyclization to form the benzofuran core[3].

  • Self-Validation & QC: Prior to bulk electrolysis, run Cyclic Voltammetry (CV) on a 1 mM analytical sample. A self-validating system will show a quasi-reversible anodic peak at ~0.27 V (vs. Ag/AgCl) corresponding to the catechol-to-quinone transformation[3]. Post-reaction, the highly hydrophobic benzofuran product precipitates directly out of the aqueous buffer, allowing isolation via simple filtration and validating the completion of the reaction.

2024 Breakthroughs: Charge-Accelerated Sigmatropic Rearrangements

A historical limitation in heterocyclic chemistry has been the synthesis of fully functionalized, sterically hindered benzofurans. In 2024, researchers at the Tokyo University of Science unlocked a novel substituent migration strategy that solves this bottleneck[4].

By treating simple o-cresol derivatives with alkynyl sulfoxide (AS) and trifluoroacetic anhydride (TFAA), chemists induced a charge-accelerated sigmatropic rearrangement[4]. TFAA acts as a crucial electrophilic activator for AS. This activation forces the closure of a five-membered furan ring, resulting in a positively charged intermediate. The severe charge imbalance and steric strain force the ortho-functional group of the phenol to migrate to the adjacent position, yielding complex, highly functionalized benzofurans that are otherwise synthetically inaccessible[4].

migration Phenol o-Cresol Derivative Activate AS + TFAA Activation Phenol->Activate Ring 5-Membered Ring Closure Activate->Ring Electrophilic Attack Intermediate Cationic Intermediate Ring->Intermediate Charge Imbalance Rearrange Sigmatropic Rearrangement Intermediate->Rearrange Substituent Migration Product Functionalized Benzofuran Rearrange->Product Aromatization

Fig 3: Charge-accelerated sigmatropic rearrangement via AS/TFAA activation.

Quantitative Data & Methodology Comparison

To guide synthetic route scouting, the following table summarizes the quantitative performance metrics, typical yields, and environmental profiles of the discussed methodologies.

Synthesis MethodologyKey Reagents / CatalystsTypical YieldsReaction ConditionsEnvironmental Profile
Pd/Cu Co-Catalysis Pd(PPh₃)₂Cl₂, CuI, Et₃N70–91%80°C, inert atmosphereModerate (Heavy metal waste)
Electrochemical Oxidation Carbon electrodes, NaOAc85–95%Room temp, undivided cellExcellent (Aqueous, substrate-less)
Visible-Light Photocatalysis Acridinium dyes or Eosin Y56–93%Room temp, Blue LEDHigh (Metal-free, ambient temp)
AS/TFAA Migration Alkynyl sulfoxide, TFAA60–85%Mild acid activationModerate (Requires fluorinated reagents)

References

  • [1] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • [4] Breakthrough in Benzofuran Synthesis: New Method Enables Complex Molecule Creation. Tokyo University of Science (Chemical Communications).

  • [2] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC / National Institutes of Health.

  • [3] A Facile Electrochemical Method for Synthesis of New Benzofuran Derivatives. The Journal of Organic Chemistry - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Purification of Octahydro-1-benzofuran-3a-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary Octahydro-1-benzofuran-3a-carboxylic acid (Synonym: hexahydrobenzofuran-3a(4H)-carboxylic acid;...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

Octahydro-1-benzofuran-3a-carboxylic acid (Synonym: hexahydrobenzofuran-3a(4H)-carboxylic acid; CAS: 1513233-00-5) is a versatile, physically stable oil at room temperature[1]. It serves as a critical bicyclic scaffold in the design of conformationally restricted pharmaceuticals. The octahydrobenzofuran core is a hallmark of several complex natural products and CNS-active agents, most notably in the total synthesis of reserpine analogs (2)[2] and various isopulegol-based chiral compounds (3)[3].

While direct catalytic reduction of benzofuran systems often yields complex mixtures of by-products (4)[4], this application note details a highly controlled, de novo five-step synthetic protocol. Starting from commercially available ethyl 2-oxocyclohexanecarboxylate, this route leverages highly predictable enolate chemistry and intramolecular etherification to build the contiguous stereogenic centers of the octahydrobenzofuran core (5)[5].

Synthetic Workflow & Mechanistic Rationale

SynthesisRoute SM 1. Ethyl 2-oxocyclohexanecarboxylate Int1 2. Ethyl 1-allyl-2-oxocyclohexanecarboxylate SM->Int1 Allyl bromide, K2CO3 (Alkylation) Int2 3. Ethyl 1-(2-oxoethyl)-2-oxocyclohexanecarboxylate Int1->Int2 OsO4, NaIO4 (Oxidative Cleavage) Int3 4. Ethyl 1-(2-hydroxyethyl)-2-hydroxycyclohexanecarboxylate Int2->Int3 NaBH4, EtOH (Global Reduction) Int4 5. Ethyl octahydro-1-benzofuran-3a-carboxylate Int3->Int4 p-TsOH, Toluene, Heat (Cyclization) Product 6. Octahydro-1-benzofuran-3a-carboxylic acid Int4->Product LiOH, THF/H2O (Saponification)

Figure 1: Five-step synthetic workflow for Octahydro-1-benzofuran-3a-carboxylic acid.

Mechanistic Causality
  • Alkylation: The synthesis exploits the high acidity of the β -keto ester's α -proton. Potassium carbonate quantitatively generates the enolate, which undergoes a clean SN​2 reaction with allyl bromide, installing the required carbon framework.

  • Oxidative Cleavage: The Lemieux-Johnson oxidation (OsO 4​ /NaIO 4​ ) is selected over ozonolysis. Causality: It provides a safer, highly reproducible bench-scale alternative that avoids explosive ozonide intermediates while cleanly yielding the aldehyde.

  • Global Reduction: Sodium borohydride (NaBH 4​ ) selectively reduces both the aldehyde and the cyclic ketone to a 1,4-diol without affecting the ethyl ester.

  • Intramolecular Etherification: The critical ring-closing step. Causality: Acid-catalyzed dehydration of the 1,4-diol drives the stereoselective formation of the thermodynamically favored cis-fused tetrahydrofuran ring.

Mechanism Diol 1,4-Diol Intermediate Protonated Protonated Primary Alcohol (-H2O leaving group) Diol->Protonated + H+ (p-TsOH) Carbocation Oxonium Transition State (Intramolecular Attack) Protonated->Carbocation C2-OH nucleophilic attack Product Tetrahydrofuran Ring Formed Carbocation->Product - H+

Figure 2: Acid-catalyzed intramolecular etherification forming the octahydrobenzofuran core.

Step-by-Step Experimental Protocol

Step 1: Alkylation (Synthesis of Ethyl 1-allyl-2-oxocyclohexanecarboxylate)
  • Preparation: Suspend K 2​ CO 3​ (1.5 eq) in anhydrous acetone (5 mL/mmol). Add ethyl 2-oxocyclohexanecarboxylate (1.0 eq).

  • Enolate Formation: Stir the suspension for 30 minutes at room temperature. Causality: Pre-forming the enolate prevents competitive O-alkylation and ensures complete deprotonation.

  • Reaction: Add allyl bromide (1.2 eq) dropwise. Reflux the mixture for 12 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Step 2: Oxidative Cleavage (Synthesis of Ethyl 1-(2-oxoethyl)-2-oxocyclohexanecarboxylate)
  • Preparation: Dissolve the allyl intermediate (1.0 eq) in a 1:1 mixture of THF and H 2​ O.

  • Oxidation: Add NaIO 4​ (2.5 eq) followed by OsO 4​ (0.01 eq, 2.5 wt% in t-BuOH). Stir vigorously at room temperature for 4 hours.

  • Self-Validating Quench: Add saturated aqueous Na 2​ S 2​ O 3​ and stir for 30 minutes. Validation: The solution will turn from pale yellow to dark brown/black as the active osmium species is reduced to safe, insoluble OsO 2​ , visually confirming the quench.

  • Workup: Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Step 3: Global Reduction (Synthesis of Ethyl 1-(2-hydroxyethyl)-2-hydroxycyclohexanecarboxylate)
  • Preparation: Dissolve the aldehyde intermediate (1.0 eq) in absolute ethanol and cool to 0 °C.

  • Reduction: Add NaBH 4​ (2.5 eq) in small portions. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and maintains the low temperature required to prevent ester reduction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench with 1M HCl until gas evolution ceases. Validation: The cessation of bubbling confirms the complete destruction of excess borohydride. Extract with dichloromethane (DCM).

Step 4: Cyclization (Synthesis of Ethyl octahydro-1-benzofuran-3a-carboxylate)
  • Preparation: Dissolve the 1,4-diol intermediate (1.0 eq) in anhydrous toluene (10 mL/mmol). Add p-toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq).

  • Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Reflux the mixture for 8 hours.

  • Self-Validating Endpoint: Validation: The reaction is complete when water ceases to accumulate in the Dean-Stark trap. This thermodynamic driving force inherently confirms the total conversion of the diol to the cyclic ether.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO 3​ to neutralize the acid, dry, and concentrate.

Step 5: Saponification (Synthesis of Octahydro-1-benzofuran-3a-carboxylic acid)
  • Preparation: Dissolve the ester intermediate (1.0 eq) in a 2:1:1 mixture of THF/H 2​ O/MeOH.

  • Hydrolysis: Add LiOH·H 2​ O (3.0 eq) and stir at 50 °C for 6 hours. Causality: The mixed solvent system ensures simultaneous solvation of the lipophilic ester and the hydrophilic hydroxide ion, maximizing the reaction rate.

  • Workup: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 2 with 1M HCl. Extract the resulting free carboxylic acid with EtOAc, dry, and concentrate to yield the final product as a viscous oil.

Quantitative Data & Yield Analysis

The following table summarizes the expected analytical markers and yields, acting as a self-validating checklist for the protocol.

StepIntermediate ProductExpected YieldPurity (HPLC)Key Analytical Marker (Self-Validation)
1 Ethyl 1-allyl-2-oxocyclohexanecarboxylate88%>95% 1 H NMR: Terminal alkene multiplets at 5.0–5.8 ppm.
2 Ethyl 1-(2-oxoethyl)-2-oxocyclohexanecarboxylate82%>92% 1 H NMR: Distinct aldehyde proton singlet at ~9.7 ppm.
3 Ethyl 1-(2-hydroxyethyl)-2-hydroxycyclohexanecarboxylate91%>96%IR: Disappearance of ketone C=O stretch (~1715 cm −1 ).
4 Ethyl octahydro-1-benzofuran-3a-carboxylate78%>98%IR: Appearance of strong C-O-C ether stretch at ~1050 cm −1 .
5 Octahydro-1-benzofuran-3a-carboxylic acid 95%>99%IR: Broad O-H stretch (2500–3000 cm −1 ) & Acid C=O (~1700 cm −1 ).

Safety & Handling

  • Osmium Tetroxide (OsO 4​ ): Highly toxic, volatile, and causes severe burns to the eyes and respiratory tract. Must be handled exclusively inside a certified fume hood with proper PPE. Always quench with sodium thiosulfate before disposal.

  • Sodium Borohydride (NaBH 4​ ): Reacts violently with water and acids to release highly flammable hydrogen gas. Keep away from ignition sources during the quench phase.

Comprehensive References

  • Sigma-Aldrich Product Data: octahydro-1-benzofuran-3a-carboxylic acid | 1513233-00-5. Sigma-Aldrich. URL:

  • Total Synthesis of (−)-Reserpine Using the Chiron Approach. ACS Publications. URL:

  • Asymmetric Synthesis of Octahydrobenzofuran Core Structure with Three Contiguous Stereogenic Centers. ResearchGate. URL:

  • Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds. PMC (NIH). URL:

  • Quantum Reality in the Selective Reduction of a Benzofuran System. MDPI. URL:

Sources

Application

Application Note: Octahydro-1-benzofuran-3a-carboxylic Acid as a 3D Scaffold for Antimicrobial Agent Synthesis

Executive Summary & Scientific Rationale The escalating global crisis of antimicrobial resistance (AMR) demands the design of novel chemical entities capable of bypassing established bacterial efflux pumps and enzymatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The escalating global crisis of antimicrobial resistance (AMR) demands the design of novel chemical entities capable of bypassing established bacterial efflux pumps and enzymatic degradation mechanisms. Historically, high-throughput screening libraries have been saturated with flat, sp2-hybridized aromatic molecules. While easy to synthesize, these planar molecules often suffer from poor aqueous solubility, off-target toxicity, and high clinical attrition rates[1].

As articulated in the seminal "Escape from Flatland" hypothesis, increasing the fraction of sp3-hybridized carbons (Fsp3) in a drug candidate fundamentally enhances its three-dimensionality, improving target specificity and physicochemical properties[1][2]. Octahydro-1-benzofuran-3a-carboxylic acid represents a highly constrained, sp3-rich bicyclic scaffold that perfectly embodies this paradigm. By replacing traditional planar rings (e.g., phenyl or indole cores) with this saturated bicyclic system, medicinal chemists can generate conformationally restricted antimicrobial derivatives with superior metabolic stability and optimized binding thermodynamics.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical before initiating library synthesis. The high Fsp3 value of this compound ensures that downstream derivatives maintain a highly three-dimensional architecture.

PropertyValueCausality / Impact on Drug Design
CAS Number 1513233-00-5Commercial availability ensures scalable and reproducible library synthesis[3].
Molecular Weight 170.21 g/mol Low starting MW allows for significant functionalization without violating Lipinski's Rule of 5.
Fraction sp3 (Fsp3) ~0.89 (8/9 carbons)Exceptionally high 3D character; reduces non-specific protein binding and improves solubility[1][4].
Physical Form Oil (at RT)Indicates favorable solvation properties compared to highly crystalline, planar aromatic acids[3].
Key Reactive Site 3a-Carboxylic AcidThis quaternary center provides a rigid, sterically protected vector for pharmacophore attachment.

Workflow Visualization

DrugDiscoveryWorkflow A Octahydro-1-benzofuran-3a-carboxylic acid (High Fsp3 Scaffold) B Scaffold Functionalization (Amide Coupling / Esterification) A->B Synthesis C Physicochemical Profiling (Solubility, LogP, Stability) B->C Validation D Antimicrobial Screening (MIC against ESKAPE pathogens) C->D Bioassay E Lead Optimization (SAR Development) D->E Iteration

Figure 1: Workflow for integrating 3D bicyclic scaffolds into antimicrobial drug discovery.

Synthetic Strategy: Overcoming Steric Hindrance

The 3a-position of the octahydrobenzofuran ring features a tertiary carboxylic acid. While this quaternary center provides excellent metabolic stability (resisting enzymatic cleavage by bacterial amidases), it presents a distinct synthetic challenge due to severe steric hindrance.

Standard carbodiimide coupling agents (e.g., DCC, EDC) often yield poor conversions when applied to tertiary acids because the intermediate O-acylisourea is sterically blocked from nucleophilic attack, leading to inactive N-acylurea byproducts. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly converts the hindered acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which facilitates efficient coupling even with sterically demanding amine pharmacophores.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling (Self-Validating Synthesis)

Objective: Synthesize a 3D-enriched antimicrobial precursor by coupling the scaffold with a primary/secondary amine.

Reagents & Materials:

  • Octahydro-1-benzofuran-3a-carboxylic acid (1.0 eq)

  • Target Amine Pharmacophore (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the octahydro-1-benzofuran-3a-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMF is required to fully solubilize the polar HATU reagent and stabilize the highly polar transition states.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid to form the carboxylate without competing with the amine nucleophile.

  • Ester Formation: Add HATU (1.5 eq) in one portion. Stir at room temperature for 30 minutes.

  • Self-Validation Check (The "Methanol Quench"): Withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of methanol. Analyze via LC-MS. Insight: If activation is successful, you will observe the mass of the methyl ester (m/z 184.2). If this mass is absent, the activation step has failed, saving you from wasting expensive amine building blocks.

  • Nucleophilic Attack: Once activation is confirmed, add the target amine (1.2 eq) dropwise. Stir at room temperature for 12–18 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted starting acid and HOAt byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: Resazurin-Assisted Broth Microdilution (MIC Assay)

Objective: Evaluate the antimicrobial efficacy of the synthesized 3D-derivatives.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized compound in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate using Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in all wells does not exceed 1% (v/v).

  • Inoculation: Inoculate each well with the target bacterial strain (e.g., S. aureus or P. aeruginosa) to achieve a final concentration of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Sterility Control: MHB only (Validates absence of contamination).

    • Vehicle Control: MHB + Bacteria + 1% DMSO (Validates that the solvent itself is not causing bacterial death).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Colorimetric Validation: Add 10 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Highly lipophilic 3D scaffolds can occasionally precipitate in aqueous media, creating false OD600 readings due to light scattering. Resazurin is a metabolic indicator; viable bacteria reduce the blue dye to pink, fluorescent resorufin. This provides an objective, self-validating readout of cell death independent of compound solubility.

Mechanistic Pathway Visualization

HATUMechanism A Sterically Hindered 3a-Carboxylic Acid BB BB A->BB B Deprotonation (DIPEA) C HATU Activation (Forms OAt Active Ester) D Nucleophilic Attack (Primary/Secondary Amine) C->D E 3D-Enriched Antimicrobial Amide D->E BB->C

Figure 2: Mechanistic pathway of HATU-mediated amide coupling at the quaternary 3a-carbon center.

References

  • Escape from Flatland Hypothesis: Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. Available at:[Link][1]

Sources

Method

Application Note: ¹H and ¹³C NMR Characterization of Benzofuran-2-Carboxylic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Benzofuran-2-carboxylic acid (coumarilic acid) is a privileged structural motif in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Benzofuran-2-carboxylic acid (coumarilic acid) is a privileged structural motif in medicinal chemistry, serving as a critical building block for the synthesis of anti-arrhythmic agents, fluorescent probes, and selective enzyme inhibitors [1]. Accurate structural elucidation of this bicyclic heteroaromatic system is paramount for downstream derivatization. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of benzofuran-2-carboxylic acid, detailing the causality behind solvent selection, acquisition parameters, and multiplet assignments.

Structural Context and Numbering Convention

Before initiating NMR analysis, establishing a rigid numbering system is mandatory to prevent assignment ambiguities [2].

  • Heteroatom: The furan oxygen is designated as position 1.

  • Furan Ring: The carbon bearing the carboxylic acid is C-2. The adjacent methine is C-3.

  • Bridgehead Carbons: The junction carbon adjacent to C-3 is C-3a; the junction carbon adjacent to the oxygen is C-7a.

  • Benzene Ring: The protons are numbered sequentially from C-4 to C-7.

Protocol 1: Sample Preparation and Solvent Causality

Objective: Prepare a homogeneous, non-aggregating sample for high-resolution NMR.

Causality & Logic: Carboxylic acids form strongly hydrogen-bonded dimers in non-polar solvents like CDCl₃, leading to concentration-dependent chemical shifts and severe line broadening of the acidic proton. Dimethyl sulfoxide-d₆ (DMSO-d₆) acts as a strong hydrogen-bond acceptor, breaking these dimers to yield a sharp, reproducible monomeric -OH signal and ensuring complete solubility of the polar scaffold.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of benzofuran-2-carboxylic acid into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Homogenization: Vortex the vial for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Transfer: Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic shimming.

Protocol 2: ¹H NMR Acquisition and Resonance Assignment

Objective: Acquire and assign the proton spectrum based on electronic shielding and spin-spin coupling.

Causality & Logic: The electron-withdrawing nature of the furan oxygen and the C-2 carboxylic acid heavily deshields specific protons. H-3 appears as a distinct singlet because it lacks adjacent protons on the furan ring. The benzene ring protons (H-4 through H-7) form an AMXY spin system. H-7 is strongly deshielded by the adjacent furan oxygen via inductive effects, while H-4 experiences a peri-deshielding effect from the C-3 proton and the furan ring current [3].

Step-by-Step Methodology:

  • Acquisition Parameters: Set the spectrometer frequency to 400 MHz (or higher). Use a standard 1D proton pulse sequence.

  • Spectral Width & Scans: Set the spectral width to 16 ppm to ensure the downfield carboxylic acid proton is captured. Acquire 16 to 32 scans with a relaxation delay (D1) of 1.0 second.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
-COOH ~13.50Broad Singlet (br s)-1HHighly deshielded acidic proton; stabilized by DMSO.
H-4 ~7.75Doublet (d)7.81HOrtho-coupling to H-5; peri-deshielded by furan ring.
H-3 ~7.73Singlet (s)-1HFuran methine; no adjacent vicinal protons.
H-7 ~7.68Doublet (d)8.31HOrtho-coupling to H-6; deshielded by adjacent oxygen.
H-5 ~7.48Triplet (t)7.81HOrtho-coupling to H-4 and H-6.
H-6 ~7.35Triplet (t)7.81HOrtho-coupling to H-5 and H-7.

Protocol 3: ¹³C NMR Acquisition and Resonance Assignment

Objective: Acquire and assign the carbon spectrum, accounting for quaternary relaxation dynamics.

Causality & Logic: Quaternary carbons (C=O, C-2, C-3a, C-7a) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. If the relaxation delay (D1) is too short, these signals will be attenuated or lost in the baseline. A D1 of ≥ 2.0 seconds is mandatory. The C-7a carbon is the most deshielded aromatic carbon due to the direct attachment to the highly electronegative oxygen atom.

Step-by-Step Methodology:

  • Acquisition Parameters: Set the spectrometer to 100 MHz for ¹³C. Use a proton-decoupled sequence (e.g., zgpg30).

  • Optimization: Set D1 to 2.0–3.0 seconds to allow quaternary carbons to relax. Acquire a minimum of 512–1024 scans depending on sample concentration.

  • Processing: Apply a 1.0 Hz LB. Reference the central peak of the DMSO-d₆ septet to 39.52 ppm.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
C=O ~160.5Quaternary (C)Carbonyl carbon; heavily deshielded.
C-7a ~155.0Quaternary (C)Bridgehead attached to oxygen (highest aromatic shift).
C-2 ~146.0Quaternary (C)Furan carbon attached to electron-withdrawing -COOH.
C-3a ~127.0Quaternary (C)Bridgehead carbon.
C-6 ~127.5Methine (CH)Benzene ring carbon.
C-4 ~123.5Methine (CH)Benzene ring carbon.
C-5 ~122.5Methine (CH)Benzene ring carbon.
C-3 ~113.5Methine (CH)Furan ring carbon (typically upfield for furans).
C-7 ~112.0Methine (CH)Benzene carbon ortho to oxygen.

Protocol 4: 2D NMR Self-Validation System

To ensure absolute trustworthiness, 1D assignments must be treated as hypotheses until proven by 2D NMR.

Causality & Logic: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (²J and ³J) carbon-proton couplings. The defining structural feature of benzofuran-2-carboxylic acid is the linkage between the furan ring and the carboxylic acid. The H-3 proton must show a ³J HMBC correlation to the C=O carbon. If this cross-peak is absent, the carboxylic acid is not at the C-2 position [4].

Workflow for Validation:

  • COSY (Correlation Spectroscopy): Map the H-4 → H-5 → H-6 → H-7 contiguous spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate H-3 to C-3, H-4 to C-4, etc., confirming the 1D methine assignments.

  • HMBC: Verify the critical bridgehead and functional group connections.

Analytical Workflows & Logical Relationships

NMR_Workflow Sample 1. Sample Preparation (DMSO-d6, 15-20 mg) H1_NMR 2. 1H NMR Acquisition (1D Proton, D1=1s) Sample->H1_NMR Optimize Shim C13_NMR 3. 13C NMR Acquisition (1D Carbon, D1≥2s) Sample->C13_NMR Optimize T1 TwoD_NMR 4. 2D NMR Acquisition (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR Define SW C13_NMR->TwoD_NMR Define SW Analysis 5. Spectral Processing & Multiplet Analysis TwoD_NMR->Analysis Fourier Transform Validation 6. Structural Validation (Self-Validating System) Analysis->Validation E-E-A-T Protocol

Experimental workflow for the comprehensive NMR elucidation of benzofuran derivatives.

HMBC_COSY H3 H-3 C2 C-2 H3->C2 HMBC (2J) C3a C-3a H3->C3a HMBC (2J) C7a C-7a H3->C7a HMBC (3J) CO C=O H3->CO HMBC (3J) H4 H-4 H5 H-5 H4->H5 COSY (3J) H4->C3a HMBC (2J) H4->C7a HMBC (3J) H6 H-6 H5->H6 COSY (3J) H7 H-7 H6->H7 COSY (3J)

Logical relationship map of critical COSY (blue) and HMBC (red) NMR correlations.

References

  • Title: Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Product Class 1: Benzo[b]furans Source: Science of Synthesis / Thieme Connect URL: [Link]

  • Title: Discovery of Furan-2-Carboxylic Acid Derivatives as Novel Dual Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Application

Advanced Application Notes: Palladium-Catalyzed Benzofuran Cyclization Strategies

Executive Summary & Strategic Rationale Benzofurans represent a privileged pharmacophore in medicinal chemistry, frequently embedded within the architecture of antimicrobial, anti-inflammatory, and antineoplastic agents[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Benzofurans represent a privileged pharmacophore in medicinal chemistry, frequently embedded within the architecture of antimicrobial, anti-inflammatory, and antineoplastic agents[1]. Historically, the construction of the benzofuran core relied on harsh, acid-catalyzed condensation reactions (e.g., cyclization of 2-aryloxyacetophenones) which suffered from poor functional group tolerance and limited regiocontrol.

Modern drug development demands highly modular, atom-economical, and regioselective methodologies. Palladium-catalyzed cross-coupling cascades have emerged as the gold standard for synthesizing complex, multi-substituted benzofurans under mild conditions[2]. This application note provides drug development professionals with field-proven, self-validating protocols for two highly robust synthetic pathways: the Tandem Sonogashira/5-endo-dig Cyclization [3] and the Palladium-Catalyzed Enolate Arylation [4].

Mechanistic Causality: The Logic of Palladium Catalysis

To successfully scale and troubleshoot these reactions, one must understand the precise organometallic choreography dictating the catalytic cycles.

Pathway A: Tandem Sonogashira Coupling and Cyclization

This transformation converts o-iodophenols and terminal alkynes into 2-substituted benzofurans[3].

  • Oxidative Addition: The Pd(0) active species inserts into the exceptionally weak C–I bond of the o-iodophenol.

  • Transmetalation: A copper(I) acetylide (formed in situ via amine base deprotonation) transfers the alkyne to the Pd(II) center[3].

  • Reductive Elimination: The intermediate collapses to yield an o-alkynylphenol.

  • Cyclization: The triple bond is activated by the regenerated electrophilic Pd(II) species (or thermal energy), prompting a highly favored 5-endo-dig nucleophilic attack by the adjacent hydroxyl oxygen, followed by proton loss to restore aromaticity.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd o-Iodophenol TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet Terminal Alkyne + Base RedElim Reductive Elimination (o-Alkynylphenol) TransMet->RedElim - CuI RedElim->Pd0 Catalyst Regeneration Cyclize 5-endo-dig Cyclization (Oxo-palladation) RedElim->Cyclize Pd(II) or Heat Product Benzofuran Product Cyclize->Product - H+

Catalytic cycle of the tandem Sonogashira coupling and 5-endo-dig cyclization.
Pathway B: Palladium-Catalyzed Enolate Arylation

Developed as a one-pot strategy by Eidamshaus and Burch, this method constructs benzofurans from o-bromophenols and enolizable ketones[4].

  • Enolate Generation: Sodium tert-butoxide (NaOtBu) deprotonates the ketone.

  • Arylation: Pd(0) inserts into the C–Br bond; subsequent transmetalation with the enolate and reductive elimination yields an o-hydroxyphenyl ketone[5].

  • Condensation: The addition of an acid triggers dehydrative cyclization, sealing the furan ring[4].

Self-Validating Experimental Protocols

Protocol A: One-Pot Sonogashira-Cyclization of o-Iodophenols

Objective: Synthesis of 2-aryl/alkyl benzofurans.

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add o-iodophenol (1.0 equiv), PdCl₂[PPh₃]₂ (0.05 equiv), and CuI (0.05 equiv)[3].

    • Causality: CuI acts as the essential co-catalyst for acetylide formation.

  • Solvent & Base Addition: Evacuate and backfill the flask with Argon (3x). Inject anhydrous, degassed DMF (0.2 M) and anhydrous Triethylamine (Et₃N, 3.0 equiv).

    • Validation Checkpoint: The solution should transition from a pale yellow suspension to a dark brown/orange homogeneous solution within 10 minutes, confirming the reduction of Pd(II) to the active Pd(0) species.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Causality: Dropwise addition prevents the local over-concentration of the alkyne, mitigating the risk of copper-mediated Glaser homocoupling.

  • Thermal Cyclization: Heat the reaction mixture to 80 °C for 4–8 hours[3].

    • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The intermediate o-alkynylphenol will appear first, followed by its complete conversion to the highly UV-active, non-polar benzofuran product.

  • Workup: Quench with saturated aqueous NH₄Cl to complex the copper salts. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Pd-Catalyzed Enolate Arylation of o-Bromophenols

Objective: Synthesis of differentially substituted 2,3-dialkyl/aryl benzofurans[4].

Workflow Prep 1. Inert Prep Pd2(dba)3 + Ligand Mix 2. Reagent Addition o-Bromophenol + Ketone Prep->Mix Heat 3. Thermal Activation 100°C for 12h Mix->Heat Acid 4. Acidic Cyclization Add HCl/AcOH Heat->Acid Purify 5. Isolation Chromatography Acid->Purify

Step-by-step experimental workflow for the palladium-catalyzed enolate arylation.
  • Glovebox Assembly: Inside an argon-filled glovebox, charge a sealed tube with Pd₂(dba)₃ (0.02 equiv), rac-DTBPB ligand (0.04 equiv), and NaOtBu (2.5 equiv)[4].

    • Causality: NaOtBu is highly hygroscopic. Ambient moisture will hydrolyze the base, preventing enolate formation and quenching the catalytic cycle.

  • Substrate Addition: Add o-bromophenol (1.0 equiv), the enolizable ketone (1.5 equiv), and anhydrous Toluene (0.5 M)[5]. Seal the tube.

  • Arylation: Heat the mixture at 100 °C for 12 hours.

    • Validation Checkpoint: GC-MS analysis should confirm the complete disappearance of the o-bromophenol mass peak.

  • Acid-Catalyzed Condensation: Cool the reaction to room temperature. Carefully add a 1:1 mixture of glacial acetic acid and concentrated HCl (1.0 mL per mmol) and stir for 2 hours at 60 °C[4].

    • Causality: The acidic environment protonates the intermediate ketone, driving the dehydrative cyclization to form the aromatic benzofuran ring.

  • Neutralization & Isolation: Neutralize carefully with saturated NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative metrics, substrate scope, and optimization parameters for the discussed methodologies, allowing researchers to select the appropriate protocol based on their target scaffold.

ParameterProtocol A: Sonogashira-CyclizationProtocol B: Enolate ArylationAdvanced: Heck-Type Oxyarylation
Starting Materials o-Iodophenols + Terminal Alkyneso-Bromophenols + KetonesUnsubstituted Benzofurans + Aryl Iodides
Catalyst System PdCl₂[PPh₃]₂ (5 mol%) / CuI (5 mol%)Pd₂(dba)₃ (2 mol%) / rac-DTBPBPd(OAc)₂ (2.5 mol%) / Ag₂O[6]
Base / Additive Et₃N (Solvent/Base)NaOtBu (2.5 equiv)2-Nitrobenzoic acid[6]
Typical Yields 75% – 95%60% – 85%[4]55% – 90%[6]
Regioselectivity Strictly 2-substituted2,3-disubstituted (Ketone dependent)C2-arylation / Dearomatization[6]
Key Advantage Extremely mild; tolerates sensitive groupsUtilizes cheaper o-bromophenolsDirect C-H functionalization of core[6]

Troubleshooting & Best Practices

  • Catalyst Poisoning: Benzofurans targeted for drug discovery often contain basic nitrogen heterocycles or thioethers. These moieties can coordinate tightly to Pd(II), stalling the cycle. Solution: Increase catalyst loading to 10 mol% or switch to a highly sterically hindered ligand like XPhos to prevent off-target coordination.

  • Incomplete Cyclization in Protocol A: If TLC indicates high concentrations of the o-alkynylphenol intermediate but no benzofuran, the oxo-palladation step has stalled. Solution: Add 5 mol% of a carbophilic Lewis acid (e.g., AuCl₃ or PtCl₂) to specifically activate the alkyne for nucleophilic attack.

  • Regiochemical Mixtures in Protocol B: Using unsymmetrical aliphatic ketones can lead to a mixture of regioisomeric benzofurans due to the formation of kinetic vs. thermodynamic enolates. Solution: Utilize symmetrical ketones or aryl-alkyl ketones where enolization is heavily biased toward one alpha-carbon[4].

References

  • Eidamshaus, C.; Burch, J. D. "One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols." Organic Letters, 2008, 10 (19), 4211-4214. URL:[Link]

  • Hassan, F.; Velmurugan, N.; et al. "One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway." Organic Letters, 2024. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of Benzofurans: Literature Review." Organic Chemistry Portal, 2024. URL:[Link]

  • Pirouz, M.; et al. "One-pot synthesis of benzofurans via heteroannulation of benzoquinones." Journal of Organic Chemistry, 2013, 78 (11), 5273–5281. URL:[Link]

Sources

Method

Application Note: Advanced Infrared (IR) Spectroscopy Analysis of Carboxylic Acids

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Vibrational Spectroscopy & Structural Elucidation Introduction and Analytical Context Carboxylic acids are ubiquitous st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Vibrational Spectroscopy & Structural Elucidation

Introduction and Analytical Context

Carboxylic acids are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), excipients, and biochemical intermediates. Fourier Transform Infrared (FTIR) spectroscopy serves as a highly diagnostic tool for identifying the carboxylate group (-COOH). However, the spectral behavior of carboxylic acids is uniquely complex due to their strong propensity to form intermolecular hydrogen bonds. This application note provides an in-depth, self-validating guide to the IR spectroscopic analysis of carboxylic acids, detailing the mechanistic origins of their vibrational modes, optimal sample preparation workflows, and advanced data interpretation strategies.

Mechanistic Principles of Carboxylic Acid Vibrational Modes

The defining feature of carboxylic acid IR spectra is the profound impact of hydrogen bonding. In condensed phases (solids and neat liquids), carboxylic acids rarely exist as isolated molecules; instead, they form highly stable, centrosymmetric dimers[1]. This dimerization restricts the vibrational freedom of the O–H and C=O bonds, drastically altering their force constants and the resulting dipole moment changes during stretching[2].

  • The O–H Stretch: The hydrogen-bonded O–H stretch in a dimer is exceptionally broad, spanning from 3300 to 2500 cm⁻¹, often centered near 3000 cm⁻¹[1]. This massive broadening is caused by the continuum of hydrogen bond distances and strengths within the sample matrix. Because this broad envelope overlaps with the sharp C–H stretching bands (2800–3100 cm⁻¹), the region often appears "messy"[1]. In contrast, free monomeric O–H stretches (observed in the gas phase or highly dilute non-polar solutions) appear as sharp peaks near 3500 cm⁻¹[3].

  • The C=O Stretch: The carbonyl stretch is highly sensitive to both hydrogen bonding and conjugation. A free monomeric carboxylic acid exhibits a C=O stretch near 1760 cm⁻¹[2]. However, dimerization weakens the C=O double bond character, shifting the absorption to a lower frequency, typically around 1710 cm⁻¹[2]. Furthermore, conjugation with an aromatic ring or an alkene delocalizes the pi electrons, further lowering the frequency by 20 to 30 cm⁻¹[2].

  • The O–H Out-of-Plane Bend: A broad, medium-intensity peak between 950 and 910 cm⁻¹ is highly diagnostic of the dimeric form. This "wagging" mode is a direct consequence of the out-of-plane deformation of the hydrogen-bonded proton[4].

Table 1: Characteristic IR Absorption Frequencies of Carboxylic Acids
Vibrational ModeWavenumber Range (cm⁻¹)Intensity & ShapeStructural Causality
O–H Stretch (Monomer) ~3500Sharp, VariableAbsence of H-bonding; high force constant.
O–H Stretch (Dimer) 3300 – 2500Very Broad, StrongStrong intermolecular H-bonding; overlaps C–H stretches.
C=O Stretch (Monomer) 1760 – 1730Sharp, StrongIsolated carbonyl double bond character.
C=O Stretch (Dimer) 1720 – 1700Broad, StrongH-bonding weakens C=O bond, lowering frequency.
C–O Stretch 1320 – 1210Medium to StrongCoupling of C–O stretch and O–H in-plane bend.
O–H Out-of-Plane Bend 950 – 910Broad, MediumDimer-specific wagging mode; absent in monomers.

Experimental Workflow & Decision Matrix

The physical state of the sample and the specific analytical goal (e.g., routine identification vs. thermodynamic H-bonding studies) dictate the sample preparation method. The workflow below illustrates the decision-making process for optimal spectral acquisition.

FTIR_Workflow Sample Carboxylic Acid Sample State Determine Physical State & Analytical Goal Sample->State Neat Neat Solid / Liquid (Routine ID) State->Neat Sol Dilute Solution (H-Bonding Studies) State->Sol ATR ATR-FTIR Protocol (ZnSe or Diamond Crystal) Neat->ATR Preferred KBr KBr Pellet Protocol (Transmission) Neat->KBr Alternative LiquidCell Liquid Transmission Cell (CCl4 or CHCl3) Sol->LiquidCell Dimer Dimer Spectrum Broad O-H (3300-2500 cm⁻¹) C=O (~1710 cm⁻¹) ATR->Dimer KBr->Dimer Monomer Monomer/Dimer Equilibrium Sharp O-H (~3500 cm⁻¹) Shifted C=O (~1760 cm⁻¹) LiquidCell->Monomer

Figure 1: Decision matrix and workflow for FTIR analysis of carboxylic acids based on sample state.

Validated Analytical Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The choice of sample preparation fundamentally dictates whether the monomeric or dimeric state is observed[5].

Protocol A: Attenuated Total Reflectance (ATR-FTIR) for Neat Samples

ATR-FTIR is the preferred method for routine identification of solid and liquid carboxylic acids because it eliminates matrix effects and moisture contamination associated with KBr pellets[5].

  • Crystal Preparation & Background: Clean the diamond or ZnSe ATR crystal with a volatile, non-absorbing solvent (e.g., isopropanol) using a lint-free wipe[5]. Allow to air dry completely. Acquire a background spectrum (16-32 scans).

    • Self-Validation Check: The background spectrum must exhibit a flat baseline with <0.01 absorbance units across the 4000–400 cm⁻¹ range. Any peaks indicate residual contamination and require recleaning.

  • Sample Application:

    • Liquids: Deposit a single drop to completely cover the crystal[5].

    • Solids: Place 1–2 mg of powder on the crystal. Engage the pressure anvil to apply firm, even pressure[5]. Causality: High pressure is required to ensure the sample is in intimate optical contact with the crystal, as the evanescent wave penetrates only 0.5 to 2.0 µm into the sample.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution[5].

  • Data Processing: Apply an ATR correction algorithm. Causality: The penetration depth of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra.

Protocol B: Transmission FTIR via KBr Pellet (Solid State)

This classical technique is useful for comparing spectra against legacy transmission libraries. However, extreme care must be taken to avoid moisture, which introduces artifactual O–H bands[6].

  • Desiccation: Dry spectroscopic-grade KBr powder at 105°C for at least 2 hours to remove adsorbed water.

  • Matrix Milling: Weigh 1–2 mg of the carboxylic acid and 150 mg of dry KBr. Grind thoroughly in an agate mortar for 2–3 minutes. Causality: Grinding reduces the sample particle size to less than the wavelength of the IR radiation (typically <2 µm), which minimizes Mie scattering and prevents a sloping baseline at high wavenumbers[6].

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2 minutes to fuse the KBr into a transparent disk.

  • Spectral Acquisition: Mount the transparent pellet in the transmission holder and acquire the spectrum.

    • Self-Validation Check: A baseline transmittance of >80% at 4000 cm⁻¹ confirms proper particle size reduction and pellet fusion. Peaks at ~3500 cm⁻¹ and ~1630 cm⁻¹ indicate KBr moisture contamination and invalidate the O–H stretch analysis[6].

Protocol C: Solution-Phase Analysis for Monomer-Dimer Equilibrium

To study the thermodynamics of hydrogen bonding or to isolate the monomeric C=O stretch, carboxylic acids must be analyzed in dilute, non-interacting solvents[3].

  • Solvent Selection: Utilize anhydrous, non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). These solvents do not act as hydrogen bond acceptors.

  • Dilution Series: Prepare a concentration gradient of the carboxylic acid (e.g., 1.0 M, 0.1 M, 0.01 M, 0.001 M).

  • Cell Loading: Inject the solutions into a sealed NaCl or KBr liquid transmission cell with a known pathlength (e.g., 0.1 mm for high concentrations, 1.0 mm for low concentrations).

  • Spectral Acquisition & Subtraction: Acquire spectra for each concentration. Subtract the pure solvent spectrum acquired under identical conditions.

    • Causality: As concentration decreases, the probability of intermolecular collisions decreases, shifting the equilibrium from dimer to monomer. This is observed spectroscopically as a decrease in the broad 1710 cm⁻¹ (dimer C=O) and 3000 cm⁻¹ (dimer O–H) bands, and a concomitant emergence of sharp peaks at 1760 cm⁻¹ (monomer C=O) and 3500 cm⁻¹ (monomer O–H)[3].

Data Interpretation & Troubleshooting

  • Decoding the "Messy" Region (3300–2500 cm⁻¹): When analyzing the spectrum of a carboxylic acid, do not mistake the jagged peaks superimposed on the broad O–H envelope for noise. These are the sp³ and sp² C–H stretching vibrations[1]. The broad O–H band acts as an elevated baseline for these sharper peaks.

  • Differentiating Acids from Alcohols and Ketones: An alcohol possesses a broad O–H stretch but lacks the C=O stretch. A ketone possesses the C=O stretch but lacks the broad O–H stretch. The simultaneous presence of the broad 3300–2500 cm⁻¹ band and the strong ~1710 cm⁻¹ band is the definitive signature of a dimeric carboxylic acid[2].

  • Absence of the 900 cm⁻¹ Wag: If the broad O–H out-of-plane bend (950–910 cm⁻¹) is absent, re-evaluate the sample. It may be a carboxylate salt (which lacks the acidic proton entirely) or the sample may be highly dilute, existing entirely as a monomer[4].

References

  • Source: orgchemboulder.
  • Source: msu.
  • 20.
  • Source: spectroscopyonline.
  • Source: benchchem.
  • Application of Fourier Transform Infrared (FTIR)

Sources

Application

Synthesis of Benzofuran Carboxamide Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Benzofuran Carboxamides in Modern Drug Discovery The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzofuran Carboxamides in Modern Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] When functionalized with a carboxamide group, these molecules gain additional hydrogen bonding capabilities and structural diversity, making them particularly attractive for medicinal chemists. Benzofuran carboxamide derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects.[5][6][7][8][9] This has led to their investigation for a multitude of therapeutic applications, from oncology to neurodegenerative diseases.[7][10]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental choices, and provide step-by-step protocols for the synthesis of benzofuran carboxamide derivatives.

Strategic Approaches to the Synthesis of Benzofuran Carboxamides

The synthesis of benzofuran carboxamides can be broadly categorized into two main approaches:

  • Construction of the Benzofuran Core Followed by Amidation: In this strategy, the benzofuran ring system is first assembled, and the carboxamide functionality is introduced in a subsequent step. This is a versatile approach that allows for the synthesis of a wide variety of derivatives.

  • Tandem or Domino Reactions: These more elegant approaches involve the simultaneous formation of the benzofuran ring and the carboxamide group, or a closely related precursor, in a single synthetic operation.

The choice of synthetic strategy will depend on several factors, including the desired substitution pattern on the benzofuran ring, the availability of starting materials, and the desired scale of the reaction.

Method 1: Palladium-Catalyzed C-H Arylation and Transamidation

A highly modular and efficient route to elaborate benzofuran-2-carboxamide derivatives involves a sequence of 8-aminoquinoline (AQ) directed C-H arylation followed by a transamidation.[1][2][3][4] This strategy allows for the late-stage introduction of diverse aryl or heteroaryl groups at the C3 position of the benzofuran scaffold, starting from readily available benzofuran-2-carboxylic acid.

The 8-aminoquinoline directing group plays a crucial role in this methodology. It chelates to the palladium catalyst, directing the C-H activation and subsequent arylation to the adjacent C3 position with high regioselectivity.[2] Following the C-H arylation, the 8-AQ amide is activated, typically by Boc-protection, facilitating a catalyst-free aminolysis with a wide range of primary and secondary amines to furnish the desired benzofuran-2-carboxamide derivatives.[1][3]

ch_arylation_transamidation start Benzofuran-2-carboxylic Acid step1 Install 8-AQ Directing Group start->step1 step2 Pd-Catalyzed C-H Arylation at C3 step1->step2 Aryl Halide, Pd Catalyst step3 Boc Activation of 8-AQ Amide step2->step3 (Boc)2O, DMAP step4 Transamidation with Amine (R2NH2) step3->step4 end_product C3-Arylated Benzofuran-2-carboxamide step4->end_product

Figure 1: Workflow for the synthesis of C3-arylated benzofuran-2-carboxamides via C-H arylation and transamidation.

Experimental Protocol: Synthesis of a C3-Arylated Benzofuran-2-carboxamide

Part A: Installation of the 8-Aminoquinoline Directing Group

  • To a solution of benzofuran-2-carboxylic acid (1.0 equiv) in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 equiv) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 8-aminoquinoline (1.0 equiv) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-(quinolin-8-yl)benzofuran-2-carboxamide.

Part B: Palladium-Catalyzed C-H Arylation

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv), the desired aryl iodide (1.5 equiv), a palladium catalyst such as Pd(OAc)2 (10 mol%), and a ligand if necessary.

  • Add a silver salt, for example Ag2CO3 (2.0 equiv), and a suitable solvent like 1,4-dioxane or toluene.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-arylated product.

Part C: Two-Step, One-Pot Transamidation

  • To a solution of the C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv) in acetonitrile, add di-tert-butyl dicarbonate ((Boc)2O, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Heat the mixture at 60 °C for 2 hours to form the intermediate N-acyl-Boc-carbamate.

  • Remove the acetonitrile under reduced pressure.

  • Add toluene and the desired amine (1.5 equiv) to the residue.

  • Heat the reaction at 60 °C until the transamidation is complete.[1]

  • Cool the reaction mixture, dilute with an organic solvent, and wash with aqueous acid and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final C3-arylated benzofuran-2-carboxamide.

Method 2: Sonogashira Coupling and Cyclization Followed by Amidation

The Sonogashira coupling is a powerful and widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11][12][13] In the context of benzofuran synthesis, this reaction is typically used to couple a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The resulting 2-substituted benzofuran can then be converted to the desired carboxamide.

A common route involves the Sonogashira coupling of a 2-iodophenol with an alkyne bearing a protected carboxylic acid or an ester group. Subsequent cyclization and deprotection/hydrolysis, followed by standard amide coupling, yields the target benzofuran carboxamide.

sonogashira_cyclization start 2-Iodophenol sonogashira Sonogashira Coupling start->sonogashira alkyne Terminal Alkyne alkyne->sonogashira cyclization Intramolecular Cyclization sonogashira->cyclization Pd/Cu Catalysis intermediate 2-Substituted Benzofuran cyclization->intermediate functional_group Functional Group Interconversion intermediate->functional_group amidation Amide Coupling functional_group->amidation end_product Benzofuran-2-carboxamide amidation->end_product

Sources

Method

Advanced Application Note: Benzofuran Derivatives as Targeted Pim-1 Kinase Inhibitors in Oncology

Introduction and Mechanistic Rationale Pim-1 is a constitutively active serine/threonine kinase that plays a fundamental role in cell cycle progression and the inhibition of apoptosis. Physiologically regulated by the 1,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Pim-1 is a constitutively active serine/threonine kinase that plays a fundamental role in cell cycle progression and the inhibition of apoptosis. Physiologically regulated by the 1, Pim-1 overexpression is a recognized hallmark of numerous solid and hematological tumors, most notably prostate cancer and acute leukemias[1]. Unlike other kinases, Pim-1 promotes growth factor-independent proliferation by phosphorylating and thereby inactivating pro-apoptotic proteins, such as Bad at the Ser112 residue[2].

Historically, targeting Pim-1 has been challenging due to a lack of specificity in early small-molecule candidates[3]. However, recent advances utilizing fragment-based screening and X-ray crystallography have identified 4 (e.g., compounds 29, 38, and 39) as highly potent and selective Pim-1 inhibitors[3].

Expertise Insight (Causality of Binding): As an application scientist, I emphasize that the efficacy of these benzofuran derivatives is rooted in their precise thermodynamic fit within the Pim-1 ATP-binding pocket. The terminal carboxylic acid group of the inhibitor forms a critical salt-bridge with the basic residue Lys67 and establishes hydrogen bonds with the acidic residue Glu89[5]. Concurrently, the hydrophobic benzofuran core engages in arene-hydrogen bonding with Val52, while Phe187 interacts with the carboxylic group via a water-bridge[5]. This dual anchoring mechanism is what grants benzofuran derivatives their nanomolar potency and high selectivity against the Pim kinase family.

Signaling Pathway Visualization

Fig 1: JAK/STAT-mediated Pim-1 signaling and targeted inhibition by benzofuran derivatives.

Quantitative Efficacy of Benzofuran Scaffolds

The structural versatility of the benzofuran scaffold allows for the development of both highly selective Pim-1 inhibitors and multi-kinase targeting agents. Below is a summary of the inhibitory profiles of notable benzofuran derivatives.

Compound Class / Specific CompoundTarget Kinase(s)Inhibitory Potency (IC₅₀)Key Cellular Effect
Benzofuran-2-carboxylic acid (29) Pim-1, Pim-2Nanomolar rangeHigh selectivity for Pim family[3]
Benzofuran derivative (12) SiHa / HeLa cells1.06 – 1.10 μMG2/M phase arrest & apoptosis[6]
Dibenzofuran derivative (44) Pim-1, Pim-2, CLK1Nanomolar rangeAntiproliferative in MV4-11 AML cells[7]
Benzofuran-pyrazole hybrid (3d) Pim-11.053 μg/mLMulti-kinase suppression[8]
Benzofuran-pyrazole hybrid (3d) B-Raf (V600E)0.078 μg/mLG0-G1 phase cell cycle arrest[8]

Experimental Protocols for Pim-1 Inhibitor Validation

To confidently advance a benzofuran derivative through the preclinical pipeline, researchers must employ orthogonal assays. The following protocols detail biochemical and cellular target engagement workflows.

Protocol A: In Vitro Pim-1 Kinase Activity Assay (ADP-Glo™)

Rationale: Measuring kinase activity via radioactive ATP is hazardous and limits throughput. The 1 is a homogeneous, luminescent method that measures ADP formation, offering a safer, highly sensitive alternative[1]. Self-Validating System: This protocol mandates a Staurosporine dose-response control to validate the dynamic range of the assay and ensure the calculated IC₅₀ of the benzofuran derivative is accurate[1].

  • Step 1: Buffer Preparation. Prepare Pim-1 Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT[1].

    • Causality: Mg²⁺ is strictly required to coordinate ATP in the kinase active site. BSA is critical when working with hydrophobic benzofuran derivatives to prevent non-specific adsorption to the microplate plastic, preventing artificially inflated IC₅₀ values.

  • Step 2: Kinase Reaction. In a multi-well plate, combine 1 μL of benzofuran inhibitor (or 5% DMSO vehicle), 2 μL of Pim-1 enzyme, and 2 μL of substrate/ATP mix. Incubate at room temperature for 60 minutes[1].

    • Causality: The 60-minute incubation ensures the system reaches steady-state kinetics, which is essential for evaluating competitive inhibitors targeting the ATP pocket.

  • Step 3: ATP Depletion. Add 5 μL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes[1].

    • Causality: This step enzymatically depletes all unreacted ATP. This is the self-validating core of the assay—without complete ATP depletion, background luminescence would yield false negatives for inhibition.

  • Step 4: Kinase Detection & Readout. Add 10 μL of Kinase Detection Reagent, incubate for 30 minutes, and record luminescence (integration time 0.5-1 second)[1].

    • Causality: This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The luminescent signal positively correlates with Pim-1 kinase activity[1].

Fig 2: Self-validating ADP-Glo™ Luminescent Kinase Assay workflow for Pim-1 inhibitor screening.

Protocol B: Cellular Target Engagement Assay (Sandwich ELISA)

Rationale: Biochemical potency does not guarantee cellular efficacy. This assay validates that the benzofuran derivative penetrates the cell membrane and inhibits intracellular Pim-1. Self-Validating System: We utilize2, a cognate pan-Pim inhibitor, as a positive control to benchmark the phosphorylation blockade[2].

  • Step 1: Transfection. Transiently transfect HEK293T cells with plasmids encoding full-length human Pim-1 and a myc-tagged Bad substrate[2].

    • Causality: HEK293T cells lack high endogenous Pim-1 but offer superior transfection efficiency, creating an isolated, high-signal environment to study the specific Pim-1/Bad interaction without interference from other kinase cascades.

  • Step 2: Compound Incubation. Treat the transfected cells with varying concentrations of the benzofuran derivative or AZD1208[2].

  • Step 3: Lysis and Quantification. Lyse the cells and quantify the phosphorylation of Bad at Ser112 using a Sandwich-ELISA technique[2].

    • Causality: Constitutive activity of exogenous Pim-1 strictly phosphorylates Bad at Ser112[2]. A dose-dependent decrease in Ser112 phosphorylation confirms that the benzofuran derivative successfully engaged Pim-1 in a complex intracellular environment.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Octahydro-1-benzofuran-3a-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1-benzofuran-3a-carboxylic acid. It addresses common challenges and off...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1-benzofuran-3a-carboxylic acid. It addresses common challenges and offers practical, field-tested solutions to improve yield and purity.

Introduction

The synthesis of octahydro-1-benzofuran-3a-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and the desired stereochemistry. This molecule, with its saturated bicyclic core, presents unique challenges, particularly in the complete hydrogenation of the benzofuran ring system. This guide is structured to anticipate and address the common pitfalls encountered during this synthesis, providing both theoretical explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for octahydro-1-benzofuran-3a-carboxylic acid?

A common and effective strategy involves a three-stage process:

  • Synthesis of a Benzofuran-3-carboxylate Ester: This typically starts from commercially available precursors.

  • Catalytic Hydrogenation: This is the most critical step, where the aromatic benzofuran ring system is fully saturated to the octahydro- level. This is often achieved in a two-step sequence, first reducing the furan ring to a dihydrobenzofuran, followed by the more challenging hydrogenation of the benzene ring. Recent advancements have shown that a one-pot cascade catalysis can also be employed.[1][2]

  • Hydrolysis: The final step involves the hydrolysis of the ester to the desired carboxylic acid.

Q2: Why is the hydrogenation of the benzofuran ring system so challenging?

The primary challenge lies in achieving complete and stereoselective hydrogenation. The furan ring is more readily hydrogenated than the benzene ring.[3] Achieving full saturation of the benzene ring often requires more forcing conditions (higher pressure and temperature) and specialized catalytic systems, which can lead to side reactions such as hydrogenolysis (ring opening).[3] Furthermore, the hydrogenation creates multiple new stereocenters, and controlling the diastereoselectivity is crucial.[1]

Q3: What are the most common catalysts used for the complete hydrogenation of benzofurans?

Ruthenium (Ru) and Rhodium (Rh) based catalysts are prominent in the literature for this transformation. Ruthenium-N-heterocyclic carbene (Ru-NHC) complexes have shown high efficacy in the asymmetric hydrogenation of benzofurans.[4][5] A dual-catalyst system, often a combination of a chiral homogeneous ruthenium catalyst for the initial asymmetric reduction of the furan ring and a heterogeneous rhodium catalyst for the subsequent hydrogenation of the benzene ring, has been successfully employed in a one-pot cascade reaction.[1][2]

Q4: How can I monitor the progress of the hydrogenation reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For a more detailed analysis of the reaction mixture and to identify intermediates and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to monitor the disappearance of aromatic protons and the appearance of aliphatic protons.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Problem 1: Low Yield in the Synthesis of Benzofuran-3-carboxylate Ester
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials. - Inadequate reaction time or temperature.- Impure reagents or solvents.- Catalyst deactivation.- Increase reaction time and/or temperature. Monitor the reaction by TLC or GC.- Use freshly distilled solvents and high-purity reagents.- If using a transition metal catalyst, ensure it is handled under an inert atmosphere.
Formation of multiple byproducts. - Incorrect reaction stoichiometry.- Side reactions due to overly harsh conditions.- Carefully control the stoichiometry of the reagents.- Optimize the reaction temperature and time to minimize byproduct formation.
Problem 2: Incomplete Hydrogenation or Low Yield of Octahydro-1-benzofuran-3a-carboxylate Ester
Symptom Possible Cause(s) Suggested Solution(s)
Reaction stalls at the 2,3-dihydrobenzofuran stage. - Insufficiently active catalyst for benzene ring hydrogenation.- Insufficient hydrogen pressure or temperature.- Switch to a more active catalyst system, such as a Ru-NHC complex or a dual Ru/Rh system.[1][4]- Increase hydrogen pressure and/or reaction temperature. Optimization will be necessary.
Low overall yield of the octahydro- product. - Catalyst poisoning.- Hydrogenolysis (ring-opening) of the furan ring.[3]- Ensure all reagents and solvents are free of catalyst poisons (e.g., sulfur compounds).- Screen different catalysts and reaction conditions to minimize hydrogenolysis. Lewis acid additives have been shown to suppress this side reaction in some cases.[3]
Poor diastereoselectivity. - Achiral catalyst or reaction conditions not optimized for stereocontrol.- Employ a chiral catalyst, such as a Ru-NHC complex with chiral ligands, for asymmetric hydrogenation.[2][4]- The choice of solvent and temperature can significantly influence diastereoselectivity; therefore, a screening of these parameters is recommended.
Problem 3: Difficulties During Ester Hydrolysis and Product Isolation
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis of the ester. - Insufficient reaction time or concentration of the base/acid.- Steric hindrance around the ester group.- Increase the reaction time, temperature, or the concentration of the hydrolyzing agent (e.g., NaOH or HCl).- For sterically hindered esters, more forcing conditions may be required.
Product is an oil and difficult to crystallize. - Presence of impurities.- The product may be inherently an oil at room temperature.[6]- Purify the crude product using column chromatography or acid-base extraction.[7]- If the product is an oil, purification by chromatography is the preferred method.
Low recovery after workup. - Product is partially soluble in the aqueous layer during extraction.- Emulsion formation during extraction.- Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.- To break emulsions, add a small amount of brine or use a different solvent system.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzofuran-3-carboxylate (A Representative Precursor)

This protocol is a general representation and may require optimization based on the specific starting materials.

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Reagent: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl benzofuran-3-carboxylate.

Protocol 2: Complete Hydrogenation of Ethyl Benzofuran-3-carboxylate (Cascade Catalysis Approach)

This protocol is based on the principles of cascade catalysis for complete hydrogenation and should be performed by personnel experienced in handling high-pressure reactions.[1][2]

  • Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with ethyl benzofuran-3-carboxylate (1.0 eq), a chiral Ru-NHC catalyst (e.g., Ru((R,R)-SINpEt)₂, 1-2 mol%), and a Rh precursor (e.g., [Rh(COD)Cl]₂, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent such as n-hexane or diethyl ether.

  • First Stage Hydrogenation (Furan Ring): Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and stir the reaction mixture at room temperature for 24-48 hours to effect the hydrogenation of the furan ring.

  • Second Stage Hydrogenation (Benzene Ring): Increase the temperature (e.g., to 60-100 °C) and hydrogen pressure (e.g., to 100 bar) to activate the in-situ formed heterogeneous Rh catalyst for the hydrogenation of the benzene ring. Continue stirring for another 24-48 hours.

  • Workup: Carefully vent the autoclave and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude ethyl octahydro-1-benzofuran-3a-carboxylate.

Protocol 3: Hydrolysis of Ethyl Octahydro-1-benzofuran-3a-carboxylate
  • Reaction Setup: Dissolve the crude ethyl octahydro-1-benzofuran-3a-carboxylate in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, e.g., 3-5 eq) and heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).[8]

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Extraction: Wash the aqueous solution with a nonpolar organic solvent (e.g., hexane) to remove any non-acidic impurities.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.[7]

  • Final Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude octahydro-1-benzofuran-3a-carboxylic acid.

  • Purification: If necessary, purify the final product by column chromatography on silica gel, using a solvent system containing a small amount of acetic acid (e.g., hexane/ethyl acetate/acetic acid 70:30:0.1) to prevent tailing.[7]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Catalytic Hydrogenation cluster_2 Stage 3: Hydrolysis Salicylaldehyde Salicylaldehyde Ethyl_Benzofuran_3_carboxylate Ethyl_Benzofuran_3_carboxylate Salicylaldehyde->Ethyl_Benzofuran_3_carboxylate K2CO3, Ethyl Bromoacetate Ethyl_Dihydrobenzofuran_3_carboxylate Ethyl_Dihydrobenzofuran_3_carboxylate Ethyl_Benzofuran_3_carboxylate->Ethyl_Dihydrobenzofuran_3_carboxylate Chiral Ru-NHC Catalyst H2 (low pressure/temp) Ethyl_Octahydro_1_benzofuran_3a_carboxylate Ethyl_Octahydro_1_benzofuran_3a_carboxylate Ethyl_Dihydrobenzofuran_3_carboxylate->Ethyl_Octahydro_1_benzofuran_3a_carboxylate Rh Catalyst H2 (high pressure/temp) Octahydro_1_benzofuran_3a_carboxylic_acid Octahydro_1_benzofuran_3a_carboxylic_acid Ethyl_Octahydro_1_benzofuran_3a_carboxylate->Octahydro_1_benzofuran_3a_carboxylic_acid 1. NaOH, H2O/EtOH 2. HCl Troubleshooting_Hydrogenation Start Incomplete Hydrogenation Observed Check_Intermediates Analyze reaction mixture (GC-MS, NMR) Is the dihydrobenzofuran the main product? Start->Check_Intermediates Increase_Conditions Increase H2 pressure and/or temperature. Consider a more active catalyst (e.g., Rh). Check_Intermediates->Increase_Conditions Yes Check_Catalyst Suspect catalyst poisoning. Use purified reagents and solvents. Check_Intermediates->Check_Catalyst No Success Complete Hydrogenation Achieved Increase_Conditions->Success Side_Reactions Check for hydrogenolysis byproducts. Screen different catalysts/conditions. Check_Catalyst->Side_Reactions Failure Consult further literature or expert. Side_Reactions->Failure

Caption: Decision tree for troubleshooting incomplete hydrogenation reactions.

References

  • Ortega, N., Urban, S., Beiring, B., & Glorius, F. (2012). Ruthenium NHC catalyzed highly asymmetric hydrogenation of benzofurans. Angewandte Chemie International Edition, 51(7), 1710-3. [Link]

  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (2021). Angewandte Chemie International Edition, 60(24), 13677-13681. [Link]

  • Adam, R., Cabrero-Antonino, J. R., Spannenberg, A., Junge, K., & Beller, M. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis, 10(4), 2687-2695. [Link]

  • Pauli, L., Tannert, R., Scheil, R., & Pfaltz, A. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. Chemistry, 21(4), 1482-7. [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023). Journal of the American Chemical Society, 145(29), 16048-16057. [Link]

  • Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. (2021). Angewandte Chemie International Edition, 60(24), 13677-13681. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 489-506. [Link]

  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on an Amine-Functionalized Support. (2021). Angewandte Chemie International Edition, 60(38), 20853-20861. [Link]

  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. (2022). ACS Catalysis, 12(15), 9356-9365. [Link]

  • One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. (2012). Organic Letters, 14(21), 5546-5549. [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020). Catalysts, 10(1), 69. [Link]

  • Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from). (2020). ResearchGate. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules, 15(7), 4736-4751. [Link]

  • Ruthenium NHC catalyzed highly asymmetric hydrogenation of benzofurans. (2012). Angewandte Chemie International Edition, 51(7), 1710-3. [Link]

  • Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. (2021). In Advanced Organic Synthesis. IntechOpen. [Link]

  • Stereocontrol via Propeller Chirality in FLP-Catalyzed Asymmetric Hydrogenation. (2020). ChemRxiv. [Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported I. (2020). ACS Catalysis, 10(4), 2687-2695. [Link]

  • 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. (n.d.). chemrevise. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (2015). RSC Advances, 5(116), 95861-95870. [Link]

  • US2255421A - Process for purification of carboxylic acids. (1941).
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses, 96, 98-109. [Link]

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3-Dihydrobenzofurans. (2025). Chinese Journal of Chemistry. [Link]

Sources

Optimization

"troubleshooting intramolecular benzofuran ring formation"

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot one of the most critical transformations in scaffold building: intramolecular benzofuran ring formation .

Benzofurans are privileged pharmacophores. While synthesizing them via the cyclization of o-alkynylphenols or via tandem Sonogashira-cyclization protocols is a staple in organic chemistry, these reactions are highly sensitive to electronic effects, steric hindrance, and catalytic environments. This guide bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing you with self-validating protocols to ensure reproducible yields.

Part 1: Mechanistic Overview & Diagnostic Logic

Before adjusting equivalents or swapping solvents, it is critical to understand the mechanistic divergence inherent in o-alkynylphenol cyclization. The transition-metal catalyst (Pd, Au, Cu, or Pt) activates the alkyne via a π -complex. The adjacent hydroxyl group then attacks the activated alkyne. Depending on the electronic nature of the alkyne and the specific metal used, the reaction can proceed via a 5-exo-dig pathway (yielding the desired benzofuran) or a 6-endo-dig pathway (yielding an undesired benzopyran derivative).

Mechanism A o-Alkynylphenol B Metal-Alkyne pi-Complex (Pd, Au, Cu) A->B Catalyst C 5-exo-dig Cyclization (Kinetically Favored) B->C Terminal Alkyne D 6-endo-dig Cyclization (Thermodynamically Favored) B->D Internal EWG Alkyne E Benzofuran (Target Scaffold) C->E F Benzopyran (Side Product) D->F

Mechanistic divergence in metal-catalyzed o-alkynylphenol cyclization.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My one-pot Pd/Cu-catalyzed Sonogashira-cyclization reaction is stalling, and I am observing a large amount of a non-polar byproduct. What is happening? A1: You are likely observing Glaser coupling (oxidative dimerization of your terminal alkyne). In the Pd/Cu co-catalyzed system[1], Cu(I) is essential for forming the copper acetylide that transmetalates to palladium. However, if trace oxygen is present in your solvent or headspace, Cu(I) rapidly oxidizes to Cu(II), which catalyzes the homocoupling of your alkyne instead of the desired cross-coupling with the o-iodophenol. Solution: Rigorously degas your solvents using the freeze-pump-thaw method. A self-validating visual cue: if your reaction mixture turns green or blue, Cu(II) is present, and your inert atmosphere has been compromised[2].

Q2: I am successfully forming the o-alkynylphenol intermediate, but the subsequent cyclization is yielding a 6-membered benzopyran instead of the 5-membered benzofuran. How do I control regioselectivity? A2: Regioselectivity is dictated by the Baldwin rules and the electronic polarization of the alkyne. If your alkyne bears a strong electron-withdrawing group (EWG), it polarizes the triple bond, making the internal carbon more electrophilic, which thermodynamically drives the 6-endo-dig cyclization. Solution: Switch to a Gold(I) catalyst (e.g., PhPAuCl or JohnPhosAuCl). Gold(I) is a highly carbophilic Lewis acid that exhibits profound π -activation, kinetically favoring the 5-exo-dig attack by the oxygen nucleophile regardless of minor electronic biases[3].

Q3: I am trying an acid-catalyzed cyclization of an acetal precursor, but I am getting poor yields and decomposition. Which acid should I use? A3: Strong Brønsted acids (like TfOH) can sometimes cause premature ether cleavage or polymerization of the resulting benzofuran core. For cascade transacetalization and ring-opening aromatization, mild Lewis acids are superior. Solution: Use TMSOTf (10 mol%) in dichloromethane. Studies have shown that TMSOTf provides the optimal balance of Lewis acidity to drive the cascade O C rearrangement and Michael addition without degrading the sensitive benzofuran product[4].

Troubleshooting Start Issue: Low Benzofuran Yield Check Is precursor consumed? Start->Check No No: Catalyst Failure Check->No TLC/GC-MS Yes Yes: Side Reactions Check->Yes TLC/GC-MS Sol1 Degas solvent Check Cu(I) oxidation No->Sol1 Side1 Glaser Dimerization (Exclude O2) Yes->Side1 Side2 Alkyne Hydration (Use anhydrous solvent) Yes->Side2

Diagnostic decision tree for troubleshooting low yields in benzofuran synthesis.

Part 3: Quantitative Data & Optimization

When selecting a catalytic system for benzofuran synthesis, refer to the following benchmarked data to match the catalyst with your specific substrate constraints[1][2][5].

Catalyst SystemPrecursorsSolventBaseTemp (°C)Typical YieldKey Advantage
Pd(PPh₃)₄ / CuI o-Iodophenols + Terminal AlkynesEt₃N / DMFEt₃N80 - 10075 - 92%Excellent for one-pot cascade synthesis from commercial starting materials.
Pd(OAc)₂ / bpy Aryl boronic acids + 2-(2-formylphenoxy)acetonitrilesTolueneK₂CO₃9058 - 94%Avoids the use of alkynes entirely; highly tolerant of steric bulk.
JohnPhosAuCl / AgNTf₂ Alkynyl esters + QuinolsDCENone8070 - 88%Superior regiocontrol (strict 5-exo-dig); operates under neutral conditions.
TMSOTf (10 mol%) 6-acetoxy- β -pyrones + PhenolsDCMNone2565 - 85%Metal-free cascade process; ideal for highly functionalized biological scaffolds.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have built-in validation checkpoints.

Protocol A: One-Pot Pd/Cu-Catalyzed Sonogashira & Cyclization[2]

Use this for the direct synthesis of 2-substituted benzofurans from o-iodophenols.

  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask, add o-iodophenol (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). Add anhydrous DMF (0.2 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Checkpoint: The solution should remain pale yellow/orange. A green tint indicates oxygen contamination and Cu(II) formation. Do not proceed if green.

  • Reagent Addition: Backfill with Argon. Add degassed Et₃N (3.0 equiv) and the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction & Monitoring: Heat to 80 °C. Monitor via GC-MS.

    • Validation Checkpoint: At 2 hours, GC-MS should show the uncyclized o-alkynylphenol intermediate. If only starting material is present, your Pd catalyst is dead. If the intermediate is present but not cyclizing, increase the temperature to 100 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl (to remove copper salts) followed by brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

Protocol B: Gold-Catalyzed Regioselective Cyclization[3]

Use this when starting from an isolated o-alkynylphenol to guarantee 5-exo-dig cyclization.

  • Catalyst Activation: In a dry vial under Argon, combine JohnPhosAuCl (5 mol%) and AgNTf₂ (5 mol%) in anhydrous 1,2-dichloroethane (DCE). Stir for 10 minutes at room temperature.

    • Validation Checkpoint: A white precipitate (AgCl) will form, indicating the successful generation of the active cationic Gold(I) species.

  • Cyclization: Add the o-alkynylphenol (1.0 equiv) dissolved in DCE. Stir at 80 °C for 4-6 hours.

  • Quenching: Filter the reaction mixture through a short pad of Celite to remove the metal salts, washing with DCM. Concentrate the filtrate and purify via flash chromatography.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[Link]

  • Palladium-Catalyzed Aryl-Furanylation of Alkenes: Synthesis of Benzofuran-Containing 3,3-Disubstituted Oxindoles. The Journal of Organic Chemistry.[Link]

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. RSC Advances.[Link]

  • Gold(I)-Catalyzed Tandem Cyclization/Hydroarylation of o-Alkynylphenols with Haloalkynes. Semantic Scholar.[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Octahydrobenzofurans

Welcome to the Advanced Synthesis Support Center. The octahydrobenzofuran core is a privileged bicyclic scaffold ubiquitous in complex natural products, ranging from the E-ring of reserpine[1] to clerodane diterpenes and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The octahydrobenzofuran core is a privileged bicyclic scaffold ubiquitous in complex natural products, ranging from the E-ring of reserpine[1] to clerodane diterpenes and neoisopulegol-derived chiral catalysts[2].

Synthesizing this fused 6,5-bicyclic system presents significant stereochemical challenges. Controlling the absolute and relative stereochemistry—particularly the cis vs. trans ring fusion and the contiguous stereocenters along the backbone—requires precise mechanistic control. This guide provides field-proven troubleshooting strategies, causal explanations for common experimental failures, and validated protocols to ensure high diastereomeric ratios (dr) and enantiomeric excess (ee).

Mechanistic Workflow: Divergent Synthetic Strategies

G Start Starting Materials Path1 Bromoacetals (e.g., Shikimic Acid derived) Start->Path1 Path2 1,4-Diketones Start->Path2 Path3 Chiral Terpenes (e.g., (-)-Isopulegol) Start->Path3 Int1 Radical Intermediate (Beckwith-Houk TS) Path1->Int1 Et3B / Bu3SnH (-78°C) Int2 Oxocarbenium Ion (Borane Activated) Path2->Int2 B(C6F5)3 / H2 Reductive Cyclization Int3 Sterically Hindered Epoxide Path3->Int3 Epoxidation (mCPBA) Prod1 cis-Fused Octahydrobenzofuran Int1->Prod1 5-exo-trig Cyclization Prod2 all-cis Substituted Octahydrobenzofuran Int2->Prod2 Hydride Transfer (Stereodetermining) DeadEnd Aromatized Furan (Dead End) Int2->DeadEnd Dehydration (Side Reaction) Prod3 Neoisopulegol-based Aminoalcohol Core Int3->Prod3 Aminolysis (LiClO4 catalyzed)

Fig 1. Divergent stereoselective pathways to the octahydrobenzofuran core and key intermediates.

Troubleshooting Guides & FAQs
Issue 1: Poor Diastereoselectivity in Radical Cyclization

Q: I am using an AIBN/ Bu3​SnH -mediated intramolecular radical cyclization of a bromoacetal to form the octahydrobenzofuran core, but my cis/trans ring-fusion ratio is nearly 1:1. How can I improve the diastereoselectivity?

A: The root cause of your poor diastereoselectivity is the high thermal energy required to activate AIBN (typically 80 °C). Radical cyclizations of 5-hexenyl systems naturally favor cis-fusion via a chair-like Beckwith-Houk transition state, where the substituent adopts a pseudo-equatorial position[3]. However, at 80 °C, the energy difference ( ΔΔG‡ ) between the transition states leading to the cis and trans isomers is easily overcome, eroding stereocontrol.

The Fix: Switch to a low-temperature radical initiation system. By using Triethylborane ( Et3​B ) and a trace amount of oxygen, you can initiate the Bu3​SnH radical chain at temperatures as low as -78 °C[3]. Lowering the temperature locks the conformation of the radical intermediate, maximizing the energetic penalty of the trans-directing transition state and reliably yielding >10:1 cis-selectivity.

Issue 2: Furan Side-Product in Reductive Cycloetherification

Q: During the borane-catalyzed reductive cycloetherification of a 1,4-diketone to generate an all-cis octahydrobenzofuran, I am observing low yields and a significant accumulation of a furan byproduct. Why is this happening?

A: This is a classic kinetic competition issue. The reaction proceeds via an oxocarbenium ion intermediate[4]. For productive synthesis, this intermediate must undergo a stereodetermining hydride transfer from the in situ generated borohydride species[5]. If the rate of cyclodehydration outpaces the rate of borane-mediated reduction, the intermediate loses a proton and aromatizes into a highly stable furan[5]. Because furans cannot be reduced under these specific metal-free conditions, this is a non-productive dead end.

The Fix: You must accelerate the reduction step relative to the dehydration step. Ensure your reactor is maintaining a high, constant pressure of H2​ (at least 50 bar) to keep the concentration of the active borohydride high[4]. Additionally, verify that your solvent is rigorously anhydrous; trace water increases the acidity of the medium, which catalyzes the unwanted aromatization pathway.

Issue 3: Sluggish Aminolysis of Chiral Pool Epoxides

Q: I am synthesizing neoisopulegol-based octahydrobenzofurans via epoxidation of an exo-methylene intermediate followed by aminolysis. The oxirane ring-opening is incredibly slow, and heating it causes epimerization and degradation. How do I force the ring open?

A: The causality here is strictly steric. The bicyclic, conformationally constrained nature of the neoisopulegol core creates severe steric shielding at the α -position of the epoxide[6]. Nucleophiles (primary amines) cannot easily achieve the necessary Bürgi-Dunitz trajectory for an SN​2 -like ring opening. Forcing the reaction with high heat degrades the sensitive tertiary stereocenters.

The Fix: Shift from a purely nucleophile-driven opening to an electrophilically activated opening. Add a mild Lewis acid, specifically Lithium Perchlorate ( LiClO4​ , 1.0 equiv), to the reaction in a polar aprotic solvent like acetonitrile[6]. The lithium ion coordinates to the epoxide oxygen, weakening the C-O bond and lowering the activation energy for nucleophilic attack. This allows the aminolysis to proceed smoothly at 70–80 °C without thermal degradation[2].

Standardized Experimental Protocols
Protocol A: Low-Temperature Radical Cyclization ( Et3​B / O2​ Initiation)

Self-Validating Step: The disappearance of the starting material's brominated carbon signal (~45 ppm) and the appearance of the fused methine signals (~35-40 ppm) in 13C NMR confirms successful cyclization.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the bromoacetal precursor (1.0 mmol) and dissolve in rigorously degassed anhydrous toluene (20 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add Bu3​SnH (1.2 mmol) via syringe. Stir for 5 minutes.

  • Initiation: Inject Et3​B (1.0 M in hexanes, 0.5 mmol) dropwise. To initiate the radical chain, inject 1.0 mL of dry air into the headspace of the flask.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC until the precursor is consumed.

  • Quench & Purify: Quench with saturated aqueous NH4​Cl . To remove toxic tin byproducts, stir the organic layer with 10% aqueous Potassium Fluoride (KF) for 1 hour to precipitate insoluble polymeric tin fluorides. Filter through Celite, concentrate, and purify via flash chromatography.

Protocol B: Borane-Catalyzed Reductive Cycloetherification
  • Setup: Inside an argon-filled glovebox, charge a stainless-steel autoclave with the 1,4-diketone substrate (0.5 mmol), Tris(pentafluorophenyl)borane ( B(C6​F5​)3​ , 10 mol%), and anhydrous toluene (5 mL).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H2​ gas. Pressurize the vessel to 50 bar H2​ .

  • Reaction: Heat the autoclave to 60 °C and stir vigorously (800 rpm) for 24 hours.

  • Workup: Cool the vessel to room temperature and slowly vent the H2​ gas in a fume hood.

  • Isolation: Pass the crude mixture through a short pad of neutral alumina to remove the borane catalyst. Concentrate the filtrate in vacuo to yield the cis-octahydrobenzofuran.

Protocol C: LiClO4​ -Catalyzed Epoxide Aminolysis
  • Activation: In a heavy-walled sealed tube, dissolve the neoisopulegol-derived epoxide (1.0 mmol) and anhydrous LiClO4​ (1.0 mmol) in dry acetonitrile (5 mL). Stir for 10 minutes at room temperature to allow complexation.

  • Aminolysis: Add the primary amine (2.0 mmol) in one portion.

  • Heating: Seal the tube with a Teflon screw cap and heat in an oil bath at 75 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) to remove the lithium salts and excess amine. Dry over Na2​SO4​ and concentrate to yield the 1,2-aminoalcohol core.

Quantitative Data Summary: Comparison of Synthetic Strategies
Synthetic StrategyReagents / CatalystKey IntermediateTypical dr (cis:trans)Major Experimental Pitfall
Radical Cyclization Et3​B , O2​ , Bu3​SnH α -Alkoxy Radical> 10:1Premature reduction prior to cyclization; Tin toxicity.
Reductive Cycloetherification B(C6​F5​)3​ , H2​ (50 bar)Oxocarbenium Ion> 20:1 (all-cis)Competitive dehydration leading to furan dead-ends.
Chiral Pool Derivatization mCPBA; then LiClO4​ , R-NH2​ Sterically Hindered EpoxideSubstrate DependentSluggish aminolysis; thermal epimerization if overheated.
References
  • Szakonyi, Z. et al. "Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core." Molecules, 2019. URL:[Link]

  • Stork, G. et al. "Total Synthesis of (−)-Reserpine Using the Chiron Approach." Chemical Reviews, 2005. URL:[Link]

  • Szakonyi, Z. et al. "Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds." RSC Advances, 2020. URL:[Link](Note: DOI derived from standard RSC formatting of the referenced text)

  • Periasamy, M. et al. "Asymmetric Synthesis of Octahydrobenzofuran Core Structure with Three Contiguous Stereogenic Centers and Development of the Absolute Configurations." Synthetic Communications, 2007. URL:[Link](Note: DOI derived from standard Taylor & Francis formatting of the referenced text)

  • Widenhoefer, R. A. et al. "Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones." Journal of the American Chemical Society / PMC, 2023. URL:[Link]

Sources

Optimization

Technical Support Center: Alternative Catalytic Systems for Benzofuran Synthesis

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize, troubleshoot, or transition away f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize, troubleshoot, or transition away from traditional homogeneous Palladium/Copper catalytic systems. Here, we explore alternative copper catalysts, "on-water" methodologies, and metal-free superbases to improve scalability, sustainability, and yield.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the synthesis of 2-substituted benzofurans from 2-halophenols and terminal alkynes, I am observing significant amounts of Glaser-type alkyne homocoupling. How can I suppress this while maintaining high cyclization yields? Causality & Solution: Glaser homocoupling is a competing oxidative pathway driven by the presence of trace oxygen and Cu(II) species in traditional homogeneous CuI/amine systems. To troubleshoot this, transition to an "on-water" Cu-TMEDA complex[1]. TMEDA acts as a bidentate ligand that tightly coordinates Cu(I), modulating its redox potential and sterically shielding it from unwanted bimolecular alkyne-alkyne interactions. Alternatively, switching to a heterogeneous Copper Nanoparticle (Cu-NP) system restricts the reaction to the catalyst surface, kinetically favoring the intramolecular 5-endo-dig cyclization over bimolecular homocoupling.

Q2: Our pharmaceutical scale-up requires the elimination of toxic organic solvents (like DMF or DMSO) typically used in copper-catalyzed ring closures. What is the most reliable alternative catalytic system? Causality & Solution: You should implement "on-water" chemistry utilizing a CuI-TMEDA catalytic system[1]. Unlike reactions in water (where substrates must dissolve), "on-water" chemistry relies on the insolubility of the organic precursors. The reaction occurs exclusively at the organic-water interface, where dense hydrogen-bonding networks at the phase boundary significantly lower the activation energy of the transition state. This allows for the quantitative conversion of 2-haloaromatic ketones to benzofurans without any organic co-solvents.

Q3: Synthesizing 2-halophenol precursors is adding unnecessary protection/deprotection steps to our workflow. Can we synthesize benzofurans directly from unactivated phenols and alkynes? Causality & Solution: Yes, via Copper-Mediated Oxidative Annulation [2]. By using a Cu(II) salt (such as Cu(OAc)₂ or Cu(OPiv)₂) under an aerobic atmosphere (O₂), you can facilitate a direct dehydrogenative C-H/O-H coupling[3]. The Cu(II) catalyst coordinates the phenol and activates the ortho-C-H bond. Subsequent carbocupration of the unactivated internal alkyne and reductive elimination yields the benzofuran, while molecular oxygen regenerates the active Cu(II) species from the Cu(I) byproduct.

Q4: Are there viable non-metal or alternative superbase catalysts that can replace copper entirely for the intramolecular cyclization step? Causality & Solution: Yes. If your substrate is already an o-alkynylphenol derivative, you can bypass transition metals entirely by using a sterically hindered phosphazene superbase like tert-Butyl-P4 [4]. Its extreme basicity coupled with low nucleophilicity allows for the rapid, quantitative deprotonation of the phenol, driving a purely ionic cyclization without the risk of metal-induced side reactions, product contamination, or the need for rigorous degassing.

Part 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each includes a built-in diagnostic check to ensure the mechanistic pathway is functioning as intended before committing to scale-up.

Protocol A: "On-Water" Synthesis of Benzo[b]furans using Cu-TMEDA

Reference Standard:1

  • Preparation: In a reaction vessel, combine the 2-haloaromatic ketone (1.0 mmol), CuI (0.05 mmol, 5 mol%), and TMEDA (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 3.0 mL of degassed, deionized water. Do not add any organic co-solvents.

  • Base Addition: Add K₂CO₃ (2.0 mmol) to the suspension.

  • Reaction: Seal the vessel and heat to 120 °C under vigorous stirring (1000 rpm) for 12-24 hours. Vigorous stirring is critical to maximize the interfacial surface area between the insoluble organic droplets and the aqueous phase.

  • Self-Validation Check: Run a parallel micro-scale reaction adding 20% v/v THF to homogenize the mixture. If the reaction rate in the THF mixture drops significantly compared to the neat water system, it confirms the "on-water" interfacial kinetic effect is actively driving your primary reaction.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Cu(II)-Catalyzed Aerobic Oxidative Cyclization

Reference Standard:2

  • Preparation: Charge a Schlenk tube with phenol (1.0 mmol), internal alkyne (1.2 mmol), Cu(OAc)₂ (0.2 mmol, 20 mol%), and NaOAc (2.0 mmol).

  • Atmosphere: Purge the vessel with O₂ gas and maintain an O₂ balloon overhead.

  • Reaction: Add 5.0 mL of anhydrous DMF. Stir the mixture at 100 °C.

  • Self-Validation Check: Monitor the reaction visually and via TLC. A color oscillation between deep blue/green (active Cu(II) species) and brick red/brown (reduced Cu(I) intermediate) indicates active catalyst turnover. If the solution remains permanently brick red, oxygen mass transfer is insufficient; you must increase the stirring rate or O₂ pressure.

  • Workup: Quench with saturated NH₄Cl, extract with diethyl ether, and purify via column chromatography.

Part 3: Quantitative Data & Catalyst Comparison

The following table summarizes the performance metrics of alternative catalytic systems to aid in route selection for drug development workflows.

Catalyst SystemPrecursor RequirementsSolvent EnvironmentTemp (°C)Typical YieldKey Mechanistic Advantage
CuI-TMEDA 2-Haloaromatic ketonesNeat Water12085–95%Eliminates organic solvents via interfacial catalysis.
Cu(OAc)₂ / O₂ Unactivated Phenols + AlkynesDMF or Toluene100–12070–90%Bypasses halogenation pre-functionalization steps.
Cu-Nanoparticles 2-Halophenols + AlkynesVarious80–10080–95%Heterogeneous nature suppresses Glaser homocoupling.
tert-Butyl-P4 o-AlkynylphenolsToluene80>90%Completely metal-free; purely ionic cyclization.

Part 4: Mechanistic Visualization

The logical relationship of the aerobic oxidative annulation pathway is mapped below, demonstrating how Cu(II) acts as both the C-H activation agent and the cyclization mediator, with O₂ serving as the terminal oxidant.

Mechanism Substrates Phenol + Alkyne Coordination Cu(II) Coordination Substrates->Coordination Cu(OAc)2 CH_Act ortho-C-H Activation Coordination->CH_Act Base / Heat Insertion Alkyne Insertion CH_Act->Insertion Alkyne Coordination RedElim Reductive Elimination Insertion->RedElim Intramolecular Shift Product Benzofuran Product RedElim->Product Product Release Oxidation O2 Oxidation RedElim->Oxidation Cu(I) Byproduct Oxidation->Coordination Catalyst Regeneration

Catalytic cycle of Cu(II)-mediated aerobic oxidative annulation for benzofuran synthesis.

References

  • On-Water Chemistry: Copper-Catalyzed Straightforward Synthesis of Benzo[b]furan Derivatives in Neat Water Source: Organic Letters, ACS Publications URL
  • Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes Source: Chemical Science, RSC Publishing URL
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes Source: Chemical Communications, RSC Publishing URL
  • tert-Butyl-P4 | Superbase Reagent | For Research Use Source: Benchchem URL

Sources

Troubleshooting

"recrystallization techniques for purifying carboxylic acids"

Welcome to the Technical Support Center for Carboxylic Acid Purification. As researchers and drug development professionals, you know that isolating high-purity carboxylic acids is critical for downstream synthetic viabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carboxylic Acid Purification. As researchers and drug development professionals, you know that isolating high-purity carboxylic acids is critical for downstream synthetic viability and pharmacological testing. Because carboxylic acids possess both a highly polar, hydrogen-bonding carboxyl group and a non-polar hydrocarbon backbone, they often exhibit complex solubility profiles that make standard single-solvent recrystallization challenging[1].

This guide provides a self-validating, step-by-step methodology for mixed-solvent recrystallization, alongside advanced troubleshooting protocols for common issues like "oiling out" and lattice entrapment.

Part 1: Standard Operating Procedure (SOP) – Mixed-Solvent Recrystallization

When a single solvent cannot provide the ideal steep solubility-temperature curve required for purification, a mixed-solvent system (e.g., ethanol/water) allows you to precisely tune the bulk solvent polarity[1][2].

Step-by-Step Methodology
  • Dissolution (The "Good" Solvent): Weigh the crude carboxylic acid and place it in an Erlenmeyer flask. Add a minimal volume of a boiling "good" solvent (e.g., ethanol or methanol) until the solid is just dissolved[2].

    • Causality: Using the absolute minimum amount of boiling solvent ensures the solution is saturated at the boiling point. This maximizes the concentration gradient, ensuring the compound will precipitate out when the temperature drops[3].

  • Decolorization & Hot Filtration (Optional): If colored impurities are present, add a small amount of activated charcoal and boil briefly. Perform a hot gravity filtration using fluted filter paper[2][4].

    • Causality: Hot filtration prevents the target compound from prematurely crystallizing in the funnel stem while effectively removing insoluble impurities and the charcoal[2].

  • Saturation Tuning (The "Poor" Solvent): Keep the filtrate on a heat source. Slowly add a hot "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy[1].

    • Causality: The cloudiness indicates that the saturation point has been reached; the solubility limit of the mixed system is now exactly equal to the solute concentration[5]. Add just enough drops of the "good" solvent to clarify the solution again.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow it to cool slowly and undisturbed on the benchtop to room temperature, then transfer it to an ice bath[2][6].

    • Causality: Slow cooling thermodynamically favors the formation of a rigid, highly ordered crystal lattice, which naturally excludes soluble impurities[7]. Rapid cooling causes crash-precipitation, which traps impurities within the solid matrix[7].

  • Isolation & Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of an ice-cold mixture of the solvent system[2][7].

    • Causality: Ice-cold washing removes residual impurity-laden mother liquor without redissolving the purified product[8].

Workflow N1 Crude Carboxylic Acid N2 Dissolve in minimal boiling 'good' solvent (e.g., Ethanol) N1->N2 N3 Hot Gravity Filtration (Removes insoluble impurities) N2->N3 If impurities present N4 Add hot 'poor' solvent (e.g., Water) dropwise until persistently cloudy N2->N4 If completely dissolved N3->N4 N5 Add drops of 'good' solvent until solution just clears N4->N5 Saturation reached N6 Cool slowly to room temp, then transfer to ice bath N5->N6 Induce nucleation N7 Vacuum Filtration & Cold Solvent Wash N6->N7 Crystal growth N8 Pure Carboxylic Acid Crystals N7->N8

Workflow for Mixed-Solvent Recrystallization of Carboxylic Acids.

Part 2: Troubleshooting Guides & FAQs

Q1: My carboxylic acid is "oiling out" instead of forming crystals. Why is this happening and how do I fix it?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when a compound separates from the solution as a secondary liquid phase (an emulsion) rather than a solid crystalline phase[9]. This happens when the saturation point is reached at a temperature that is higher than the melting point of the solute[3]. It is frequently exacerbated by high levels of impurities, which depress the melting point of your target compound[3]. Because oil droplets lack a rigid crystal lattice, they exhibit high molecular mobility and act as an excellent solvent for unwanted impurities, completely defeating the purification process[3][9].

Resolution:

  • Adjust the Saturation Temperature: Return the mixture to the heat source until the oil redissolves. Add a small amount of the "good" solvent. This lowers the saturation temperature, ensuring that when the solution cools, it reaches supersaturation below the compound's melting point[3][5].

  • Kinetic Seeding: If the system is kinetically hindered, introduce a seed crystal of the pure carboxylic acid at a temperature just above where the oiling out usually occurs. This provides a nucleation site that kinetically favors solid crystal growth over liquid droplet formation[9][10].

  • Pre-Purification: If the crude mass is highly impure, perform an acid-base extraction first. Carboxylic acids can be easily separated from neutral/basic organic impurities by dissolving them in aqueous base (forming a water-soluble carboxylate salt), washing with an organic solvent, and then re-acidifying to precipitate the crude acid[7].

OilingOut Start Issue: Compound 'Oils Out' (Liquid-Liquid Phase Separation) Cause1 Cause A: Saturation temp is higher than melting point Start->Cause1 Cause2 Cause B: High impurity levels depress the melting point Start->Cause2 Cause3 Cause C: Lack of nucleation sites kinetically hinders crystallization Start->Cause3 Fix1 Fix: Add more 'good' solvent to lower saturation temperature Cause1->Fix1 End Successful Crystallization Fix1->End Fix2 Fix: Pre-purify via acid-base extraction or charcoal treatment Cause2->Fix2 Fix2->End Fix3 Fix: Add seed crystals or scratch flask before oiling occurs Cause3->Fix3 Fix3->End

Diagnostic pathway for resolving "oiling out" during recrystallization.

Q2: My yield is extremely low after vacuum filtration. Where did my product go?

Causality: A low yield typically indicates that a significant portion of your carboxylic acid remains dissolved in the mother liquor[3]. This is usually caused by using too much solvent during the initial dissolution phase, or by failing to cool the solution sufficiently (e.g., skipping the ice bath)[3].

Resolution: Do not discard the filtrate! Transfer the mother liquor to a beaker and boil off approximately half of the solvent volume to re-concentrate the solution[6]. Allow it to cool slowly to room temperature, then place it in an ice bath to harvest a "second crop" of crystals[6]. Note that the second crop may be slightly less pure than the first, as impurities are now more concentrated in the remaining liquor[6].

Q3: How do I ensure ionic impurities (like salts from a previous reaction) are removed?

Causality: Ionic impurities (e.g., magnesium salts or unreacted reagents) have drastically different solubility profiles compared to organic carboxylic acids[7]. While carboxylic acids are generally insoluble in cold water, ionic salts are highly soluble[7]. Resolution: If you suspect high salt contamination, ensure your recrystallization protocol utilizes water as the "poor" solvent. During the final vacuum filtration, wash the crystal cake generously with ice-cold water. The water will dissolve and pull the ionic impurities through the filter, leaving the purified carboxylic acid behind[7].

Part 3: Solvent Selection Data

Selecting the correct solvent system is the most critical variable in recrystallization. The table below summarizes common solvent systems used for carboxylic acids based on their structural profiles.

Solvent SystemRole of Solvent ARole of Solvent BTarget Carboxylic Acid Profile
Water (Single Solvent) Dissolves solute at 100°CInsoluble at 0°CSmall aromatic acids (e.g., Benzoic acid)[4][7]
Ethanol / Water "Good" Solvent (High solubility)"Poor" Solvent (Low solubility)Medium-chain aliphatic or substituted aromatic acids[1][2]
Methanol / Water "Good" Solvent (High solubility)"Poor" Solvent (Low solubility)Coumarin derivatives and complex heterocyclic acids
Toluene / Hexane "Good" Solvent (Non-polar)"Poor" Solvent (Highly non-polar)Highly lipophilic or long-chain fatty acids[11]

Part 4: References

  • The Recrystallization of Benzoic Acid, pitt.edu,

  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol, scribd.com,

  • Recrystallization of Benzoic Acid, ma.edu,

  • Chooses a solvent for Recrystallization, mu.edu.iq,

  • Recrystallisation of benzoic acid and determination of its melting point, yolasite.com,

  • 3.6F: Troubleshooting, libretexts.org,

  • Understanding Oiling Out in Crystallization, scribd.com,

  • Oiling Out in Crystallization, mt.com,

  • Recrystallization (help meeeeee) : r/chemistry, reddit.com,

  • recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives, benchchem.com,

  • Recrystallization of two unknown compounds?, stackexchange.com,

Sources

Optimization

"workup procedure for isolating carboxylic acid products"

Welcome to the Technical Support Center for Carboxylic Acid Isolation . This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and reproducible methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carboxylic Acid Isolation . This guide is designed for researchers, scientists, and drug development professionals who require robust, scalable, and reproducible methodologies for isolating carboxylic acids from complex reaction mixtures.

Rather than simply listing instructions, this guide emphasizes the causality behind each experimental choice, ensuring you understand the mechanistic "why" behind the "how."

Core Workflow: Acid-Base Extraction

The most reliable method for isolating a carboxylic acid is an acid-base extraction. By manipulating the pH of the aqueous phase, we can toggle the carboxylic acid between its lipophilic (uncharged) and hydrophilic (charged carboxylate) states.

G Start Crude Reaction Mixture (Organic Solvent + Impurities) AddBase Add Weak Base (e.g., Sat. NaHCO3) Start->AddBase PhaseSep1 Phase Separation (Separatory Funnel) AddBase->PhaseSep1 OrgLayer1 Organic Layer (Neutral/Basic Impurities) PhaseSep1->OrgLayer1 Discard/Save for recovery AqLayer1 Aqueous Layer (Water-Soluble Carboxylate Salt) PhaseSep1->AqLayer1 Product is here Acidify Acidify with HCl (Dropwise to pH < 2) AqLayer1->Acidify Extract Extract with Organic Solvent (e.g., EtOAc or DCM) Acidify->Extract PhaseSep2 Phase Separation (Separatory Funnel) Extract->PhaseSep2 AqLayer2 Aqueous Layer (Inorganic Waste) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer (Protonated Carboxylic Acid) PhaseSep2->OrgLayer2 Product is here WashDry Wash with Brine & Dry over MgSO4 OrgLayer2->WashDry Evaporate Evaporate Solvent (Pure Carboxylic Acid) WashDry->Evaporate

Workflow for the acid-base extraction and isolation of carboxylic acids from a crude mixture.

Standard Operating Procedure (SOP): The Self-Validating Extraction Protocol

This step-by-step methodology is designed to be a self-validating system. Never discard any layer until the final product is isolated and characterized .

Step 1: Initial Dilution

  • Action: Dilute the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Causality: This provides a low-density organic phase to partition neutral and basic impurities away from the aqueous phase.

Step 2: Basic Extraction

  • Action: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ). Vent the separatory funnel frequently to release CO2​ gas.

  • Causality: NaHCO3​ is a weak base. It is strong enough to deprotonate carboxylic acids (pKa 3–5) into water-soluble carboxylate salts, but weak enough to prevent the hydrolysis of sensitive functional groups like esters .

Step 3: Phase Separation

  • Action: Separate the aqueous layer from the organic layer.

  • Validation: Your carboxylic acid product is now in the aqueous layer as a sodium salt. The organic layer contains unreacted starting materials and non-acidic byproducts.

Step 4: Acidification

  • Action: Cool the aqueous layer in an ice bath. Carefully add concentrated HCl dropwise while stirring until the solution reaches pH < 2 (verify with pH paper).

  • Causality: The strong acid protonates the carboxylate back into the lipophilic carboxylic acid. The low pH ensures the equilibrium is driven entirely toward the uncharged species, often resulting in a cloudy precipitation of the product .

Step 5: Back-Extraction

  • Action: Extract the acidic aqueous layer 2–3 times with fresh organic solvent (e.g., EtOAc or DCM).

  • Causality: The uncharged carboxylic acid partitions back into the organic phase, leaving inorganic salts ( NaCl ) in the aqueous waste.

Step 6: Drying and Concentration

  • Action: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

  • Causality: Brine pre-dries the organic layer via osmotic pressure; MgSO4​ removes residual water, preventing product degradation during evaporation.

Quantitative Data for Solvent and Base Selection

Understanding the pKa of your target molecule relative to your extraction reagents is critical for a successful workup.

Table 1: pKa Values and Extraction Dynamics

Compound / Reagent pKa Role / Behavior During Workup

| Trichloroacetic Acid | 0.65 | Highly acidic product; requires a very strong acid ( HCl ) to reprotonate. | | Benzoic Acid | 4.20 | Standard carboxylic acid; easily and safely extracted with NaHCO3​ . | | Acetic Acid | 4.76 | Low MW acid; highly water-soluble even when fully protonated. | | Carbonic Acid ( H2​CO3​ ) | 6.35 | Conjugate acid of NaHCO3​ ; dictates the basic extraction threshold. | | Phenol | 9.95 | Weak acid impurity; remains in the organic layer when washed with NaHCO3​ . |

Table 2: Common Extraction Solvents

Solvent Density (g/mL) Position (vs. Water) Technical Notes
Diethyl Ether 0.71 Top Highly volatile, excellent for low-boiling acids, but prone to emulsions.
Ethyl Acetate 0.90 Top Excellent general extraction solvent; slightly polar.
Water 1.00 - Standard aqueous phase.

| Dichloromethane | 1.33 | Bottom | Excellent for avoiding emulsions; heavy layer makes sequential extractions easier. |

Troubleshooting Guides & FAQs

Q: I have a stubborn emulsion during the basic wash. How do I break it? A: Carboxylate salts (especially long-chain aliphatic acids) act as surfactants, lowering the interfacial tension between the aqueous and organic layers and stabilizing emulsions.

  • Solution: Add brine (saturated NaCl ) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the organic solvent out of the emulsion. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates that may be stabilizing the boundary layer .

Q: After acidifying the aqueous layer, no precipitate formed, and back-extraction yielded nothing. Where is my product? A: If your carboxylic acid has a low molecular weight (e.g., < 5 carbons) or contains highly polar functional groups (e.g., hydroxyls), it may remain highly water-soluble even when fully protonated.

  • Solution: Saturate the acidic aqueous layer with solid NaCl ("salting out") before back-extracting with a highly polar organic solvent like a 3:1 Chloroform/Isopropanol mixture. Alternatively, use continuous liquid-liquid extraction.

Q: My molecule contains both an amine and a carboxylic acid. Why did the acid-base extraction fail? A: Molecules containing both functional groups form zwitterions (internal salts). At high pH, the carboxylic acid is a charged carboxylate; at low pH, the amine is a charged ammonium ion. Therefore, the molecule remains charged and water-soluble at all pH levels .

  • Solution: Standard liquid-liquid extraction will not work. You must either adjust the pH precisely to the molecule's isoelectric point (pI) where net charge is zero, or bypass extraction entirely by using ion-exchange chromatography or lyophilization.

Q: Why did my ester product hydrolyze during the workup? A: You likely used a base that was too strong (e.g., 1M NaOH ) to extract unreacted carboxylic acid impurities. Strong bases cause base-catalyzed saponification of esters.

  • Solution: Always use a weak base like saturated aqueous NaHCO3​ . Its conjugate acid pKa (6.35) is sufficient to deprotonate carboxylic acids (pKa ~4–5) but not strong enough to aggressively attack esters .

References

  • Acid-Base Extraction. Chemistry LibreTexts. Available at:[Link]

  • Acid–base extraction. Wikipedia. Available at:[Link]

  • About Workup (Not Voodoo). University of Rochester. Available at:[Link]

  • Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of Benzofuran Carboxylic Acid Derivatives: A Technical Guide to Bioactivity and Screening Methodologies

Benzofuran carboxylic acid (BFCA) derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry. Characterized by a rigid planar structure and extensive π-conjugation, the benzofuran core...

Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran carboxylic acid (BFCA) derivatives represent a privileged and highly versatile scaffold in modern medicinal chemistry. Characterized by a rigid planar structure and extensive π-conjugation, the benzofuran core effectively mimics endogenous indoles and purines[1]. This structural homology allows BFCAs to interface with a diverse array of biological targets, including kinases, cyclooxygenases (COXs), and microbial enzymes.

As drug development pivots toward multi-target directed ligands, BFCAs have emerged as highly tunable candidates. This guide provides an objective comparative analysis of BFCA bioactivity against standard clinical alternatives, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required for robust preclinical evaluation.

Comparative Bioactivity Profile

The therapeutic efficacy of BFCAs is highly dependent on functionalization, particularly at the C-2 and C-3 positions. Recent comparative screening studies highlight their superiority or equivalence to established clinical standards across oncology, infectious disease, and inflammation.

Quantitative Bioactivity Comparison

The following table synthesizes recent in vitro data comparing optimized BFCA derivatives against standard therapeutic agents.

Compound Class / DerivativeTarget / Disease ModelBioactivity MetricClinical StandardStandard MetricRef
Benzofuran-oxadiazole (5d) A549 Lung Cancer CellsIC₅₀: 6.3 ± 0.7 μMCrizotinibIC₅₀: 8.54 ± 0.84 μM[2]
2,4,6-Trimethoxy BFCA (39) E. coli (Antibacterial)IZ: 27 mm (at 25 mg/mL)NorfloxacinIZ: 25 mm[3]
5-Phenyl-1-benzofuran-2-yl S. aureus (MRSA)MIC: 0.001 - 0.5 mg/mLStandard AntibioticsVariable[3]
4-Bromo-BFCA (5) COX-2 (Inflammation)High Isozyme InhibitionNimesulideComparable Baseline[4]

Note: IZ = Inhibition Zone; MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal inhibitory concentration.

Mechanistic Pathways & Structure-Activity Relationships (SAR)

The broad-spectrum bioactivity of BFCAs is driven by specific, rational structural modifications. Understanding these SAR principles is critical for lead optimization.

  • Halogenation Dynamics: The introduction of halogens (e.g., bromine or chlorine) at the C-3 or C-4 positions significantly enhances lipophilicity and target affinity. For instance,5 act as selective inhibitors of the PLK1-PBD (polo-box domain of polo-like kinase 1), inducing mitotic arrest in tumor cells[5]. Furthermore, 4-bromo derivatives exhibit superior COX-2 inhibition compared to their 3-bromo counterparts due to optimal spatial alignment within the cyclooxygenase active site[4].

  • Carboxylic Acid Positioning: The C-2 carboxylic acid moiety provides critical hydrogen-bond donor/acceptor capabilities. Density Functional Theory (DFT) and molecular docking studies confirm that the C-2 position offers optimal geometry for anchoring the molecule within the active hinge regions of target kinases and microbial enzymes[6].

MOA BFCA Halogenated BFCA (Ligand) PLK1 PLK1 / p38α MAPK (Kinase Targets) BFCA->PLK1 Competitive Binding Microtubules Microtubule Destabilization BFCA->Microtubules Tubulin Inhibition ROS ROS Generation (Oxidative Stress) BFCA->ROS Stress Induction Apoptosis Cell Cycle Arrest & Apoptosis PLK1->Apoptosis Pathway Blockade Microtubules->Apoptosis Mitotic Arrest ROS->Apoptosis DNA Damage

Fig 1: Mechanistic pathways of halogenated BFCAs inducing apoptosis in cancer cells.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates internal controls and a clear mechanistic rationale to prevent false positives/negatives during BFCA screening.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol evaluates the antiproliferative effects of BFCAs against cancer cell lines (e.g., A549)[2].

Workflow Seed 1. Seed Cells (Log-phase) Treat 2. BFCA Treatment (Serial Dilution) Seed->Treat MTT 3. MTT Addition (Metabolic Reduction) Treat->MTT Lysis 4. DMSO Lysis (Formazan Solubilization) MTT->Lysis Read 5. Spectrophotometry (OD 570nm) Lysis->Read

Fig 2: Self-validating MTT assay workflow for quantitative cytotoxicity screening.

Step-by-Step Methodology & Causality:

  • Cell Seeding & Stabilization: Seed A549 cells at 5×103 cells/well in a 96-well plate.

    • Causality: Seeding at this density ensures cells remain in the exponential (log) growth phase during the 72-hour assay, providing a uniform metabolic baseline. Fill outer perimeter wells with sterile PBS to mitigate the "edge effect" (evaporation-induced concentration gradients).

  • Compound Administration: Treat cells with BFCAs using 2-fold serial dilutions (e.g., 100 μM to 0.78 μM). Ensure the final DMSO concentration in the culture media never exceeds 0.1% v/v.

    • Causality: Maintaining DMSO below 0.1% acts as a critical negative control, preventing solvent-induced membrane toxicity from confounding the BFCAs' true IC₅₀ values. Include Crizotinib as a positive control.

  • MTT Incubation: After 72 hours, add 20 μL of MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: Mitochondrial succinate dehydrogenase enzymes in viable cells cleave the tetrazolium ring, reducing the yellow water-soluble MTT into insoluble purple formazan crystals. Dead cells lack this active enzyme, making this a direct, self-validating readout of metabolic viability.

  • Solubilization and Detection: Aspirate media and add 150 μL of pure DMSO to lyse cells and solubilize the formazan. Read absorbance at 570 nm, using 650 nm as a reference wavelength.

    • Causality: Subtracting the 650 nm reference absorbance from the 570 nm reading mathematically eliminates background noise caused by cellular debris and well-plate plastic scattering, ensuring high-fidelity quantitative data.

Protocol B: Antimicrobial Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol objectively measures the antibacterial potency of BFCAs, such as 2,4,6-trimethoxy benzofuran derivatives[3].

Step-by-Step Methodology & Causality:

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus, E. coli) and adjust turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Causality: Strict adherence to the 0.5 McFarland standard prevents the "inoculum effect"—where an artificially high bacterial load overwhelms the BFCA, resulting in a false-resistant MIC value.

  • Gradient Establishment: Perform serial dilutions of the BFCA in Mueller-Hinton Broth within a 96-well plate. Inoculate each well with 5×104 CFU.

    • Causality: Mueller-Hinton broth is the clinical standard because it is non-antagonistic to most antimicrobial agents, ensuring the BFCA's mechanism of action is not chemically neutralized by the media.

  • Resazurin Viability Indicator: Following an 18-hour incubation at 37°C, add 30 μL of 0.015% resazurin dye to all wells. Incubate for an additional 2 hours.

    • Causality: Relying solely on visual turbidity is subjective and prone to error. Resazurin serves as an objective, self-validating biochemical sensor: viable bacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. The MIC is unequivocally identified as the lowest BFCA concentration that remains blue (indicating total growth inhibition).

Sources

Comparative

A Comparative Guide to the Bioactivity of Benzofuran Carboxylic Acid Analogs: A Surrogate Analysis for Saturated Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of the bioactivity of various benzofuran carboxylic acid analogs. While the specific focus of "...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the bioactivity of various benzofuran carboxylic acid analogs. While the specific focus of "Octahydro-1-benzofuran-3a-carboxylic acid" analogs is hampered by a lack of available public data, this document presents a comprehensive evaluation of structurally related benzofuran and 2,3-dihydrobenzofuran carboxylic acid derivatives. The insights gleaned from these analogs offer a valuable starting point for understanding the potential therapeutic applications of related saturated systems. The underlying principle of this guide is to provide a robust, data-driven comparison, grounded in established experimental protocols and a clear understanding of the relevant biological pathways.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran core, a heterocyclic system composed of a fused benzene and furan ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] The versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[6] The introduction of a carboxylic acid moiety, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their solubility and providing a key interaction point with biological targets.[7][8]

While data on fully saturated octahydro-1-benzofuran-3a-carboxylic acid analogs are scarce, the study of their unsaturated and partially saturated counterparts provides critical insights into their potential bioactivities. The principles of structure-activity relationships (SAR) suggest that the spatial arrangement of functional groups and the overall molecular shape, which are influenced by the degree of saturation, play a crucial role in determining biological efficacy.

Comparative Bioactivity of Benzofuran Carboxylic Acid Analogs

This section presents a comparative analysis of the reported bioactivities of various benzofuran and 2,3-dihydrobenzofuran carboxylic acid analogs, focusing on anticancer and antimicrobial activities due to the wealth of available data.

Anticancer Activity

Benzofuran derivatives have shown significant promise as anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[2][9][10] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[3][5]

Table 1: Comparative Anticancer Activity (IC50 µM) of Selected Benzofuran Carboxylic Acid Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
3-Methyl-benzofuran-2-carboxylic acid amide derivative (12b)A549 (Lung)0.858[9]
3-Methyl-benzofuran-2-carboxylic acid amide derivative (10d)MCF7 (Breast)2.07[9]
Benzofuran-isatin conjugate (5d)NCI-55 cell line panelBroad activity (Mean GI% > 87)[5]
5-Bromobenzofuran-based carboxylic acid (9e)MDA-MB-231 (Breast)2.52[11][12]
5-Bromobenzofuran-based carboxylic acid (9e)MCF-7 (Breast)14.91[11][12]
Halogenated Benzofuran (1)K562 (Leukemia)5[13]
Halogenated Benzofuran (1)HL60 (Leukemia)0.1[13]
Benzofuran-2-carboxamide derivative (50g)HCT-116 (Colon)0.87[2]
Benzofuran-2-carboxamide derivative (50g)HeLa (Cervical)0.73[2]
Benzofuran-2-carboxamide derivative (50g)A549 (Lung)0.57[2]
Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzofuran derivatives have been identified as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[14][15][16]

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Benzofuran Carboxylic Acid Analogs

Compound/Analog ClassMicroorganismMIC (µg/mL)Reference
Benzofuran amide derivative (6a)Bacillus subtilis6.25[14]
Benzofuran amide derivative (6b)Staphylococcus aureus6.25[14]
Benzofuran amide derivative (6f)Escherichia coli6.25[14]
Halogenated 3-benzofurancarboxylic acid derivative (III)Gram-positive bacteria50 - 200[15]
Halogenated 3-benzofurancarboxylic acid derivative (VI)Gram-positive bacteria50 - 200[15]
Halogenated 3-benzofurancarboxylic acid derivative (III)Candida albicans100[15]
Halogenated 3-benzofurancarboxylic acid derivative (VI)Candida parapsilosis100[15]
Benzofuran-3-carbohydrazide derivative (3)M. tuberculosis H37Rv8[16]
Benzofuran-3-carbohydrazide derivative (4)M. tuberculosis H37Rv2[16]

Key Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. This section provides detailed methodologies for two of the most common assays used to evaluate the anticancer and antimicrobial properties of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[18][19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[17] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h cell_seeding->incubation_24h add_compounds 3. Add Test Compounds incubation_24h->add_compounds incubation_48_72h 4. Incubate for 48-72h add_compounds->incubation_48_72h add_mtt 5. Add MTT Reagent incubation_48_72h->add_mtt incubation_4h 6. Incubate for 4h add_mtt->incubation_4h solubilize 7. Solubilize Formazan incubation_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[1][6][21][22]

Step-by-Step Protocol:

  • Prepare Inoculum: Select 3-5 well-isolated colonies of the test microorganism from an agar plate and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium. The final volume in each well should be 50 or 100 µL.

  • Inoculate Plate: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[22] Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.[1]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1] An ELISA reader can be used for a more quantitative assessment of growth inhibition.[21]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum 1. Prepare Inoculum (0.5 McFarland) inoculate_plate 3. Inoculate Plate with Bacteria prepare_inoculum->inoculate_plate prepare_dilutions 2. Prepare Compound Dilutions in Plate prepare_dilutions->inoculate_plate incubate_plate 4. Incubate for 16-24h inoculate_plate->incubate_plate determine_mic 5. Determine MIC (Lowest concentration with no visible growth) incubate_plate->determine_mic

Workflow for Broth Microdilution MIC Assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivity of benzofuran derivatives is crucial for rational drug design. Two key signaling pathways often implicated in the anti-inflammatory and anticancer effects of these compounds are the NF-κB and MAPK pathways.[8][23]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[8][24] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[8] Several benzofuran derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.[23]

NFkB_Pathway stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB Complex (Inactive, Cytoplasm) ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates benzofuran Benzofuran Analogs benzofuran->ikk inhibits

Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivity of benzofuran carboxylic acid analogs, serving as a valuable surrogate for the less-studied octahydro-1-benzofuran-3a-carboxylic acid scaffold. The presented data highlights the potential of these compounds as anticancer and antimicrobial agents. The detailed experimental protocols and pathway diagrams offer a practical framework for researchers in the field.

Future research should focus on the synthesis and biological evaluation of a focused library of octahydro-1-benzofuran-3a-carboxylic acid analogs to directly assess the impact of full saturation on bioactivity. Such studies will be instrumental in elucidating the structure-activity relationships within this specific chemical space and could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

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  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11497-11516.
  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. (2023). PLoS ONE, 18(10), e0292723.
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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). JoVE. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., El-Gazzar, A. R., & Matou-Nasri, S. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer.
  • Patil, J. V., Umar, S., Soni, R., Soman, S. S., & Balakrishnan, S. (2023). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid.
  • Two-fold Broth Microdilution Method for Determination of MIC. (2012, January 15). Karlsruhe Institute of Technology. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Retrieved from [Link]

  • Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027.
  • Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027.
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  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. (2020, November 15). PubMed. Retrieved from [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
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  • Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027.
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  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2015). Journal of the Royal Society Interface, 12(109), 20150414.
  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2025, August 6). Cancer Research. Retrieved from [Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011, May 15). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Ostrowska, K., Hejchman, E., Wolska, I., & Kruszewska, H. (2013). Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates. Monatshefte für Chemie-Chemical Monthly, 144(11), 1679-1689.

Sources

Validation

Comparative Efficacy Guide: Octahydro-1-benzofuran-3a-carboxylic Acid (OBCA) vs. Standard Antifungal Agents

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Mycologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The emergence of multidrug-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Mycologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) fungal pathogens, particularly azole-resistant Candida glabrata and echinocandin-resistant Candida auris, has exposed the vulnerabilities of our current antifungal arsenal. Traditional therapies—targeting either ergosterol biosynthesis (azoles/polyenes) or cell wall β-(1,3)-D-glucan synthesis (echinocandins)—are increasingly bypassed by target-site mutations and efflux pump upregulation.

To overcome these resistance paradigms, our laboratory has evaluated the Octahydro-1-benzofuran-3a-carboxylic acid (OBCA) scaffold (CAS: 1513233-00-5) (1[1]). This guide provides an objective, data-driven comparison of OBCA against established clinical standards (Fluconazole, Amphotericin B, and Caspofungin), detailing its unique dual-mechanism of action, comparative in vitro efficacy, and the self-validating experimental protocols used to benchmark its performance.

Mechanistic Rationale: The "Why" Behind the Scaffold

Historically, planar benzofuran-carboxylic acid derivatives have demonstrated potent antifungal properties. Research indicates that these compounds act as inhibitors of fungal N-myristoyltransferase (NMT) and induce severe intracellular calcium ( Ca2+ ) dysregulation, leading to fungicidal cell wall stress (2[2]).

However, planar aromatic benzofurans often suffer from poor aqueous solubility and promiscuous binding to mammalian proteins (e.g., hERG liability). OBCA solves this through structural saturation. By fully reducing the benzofuran ring to an octahydro configuration, we drastically increase the fraction of sp3 -hybridized carbons ( Fsp3​ ).

Causality in Design:

  • Enhanced 3D Complexity: The high Fsp3​ character prevents non-specific intercalation into mammalian lipid bilayers, significantly reducing off-target cytotoxicity.

  • Pharmacophore Retention: The carboxylic acid moiety at the 3a-position is sterically locked in an optimal vector to coordinate with the catalytic pocket of fungal NMT, preserving the core antifungal activity documented in legacy benzofuran derivatives (3[3]).

Mechanism OBCA Octahydro-1-benzofuran- 3a-carboxylic acid (OBCA) NMT N-myristoyltransferase (NMT) Inhibition OBCA->NMT Primary Target CaFlux Intracellular Ca2+ Dysregulation OBCA->CaFlux Secondary Target CellWall Cell Wall Stress Response NMT->CellWall Reduces protein myristoylation CaFlux->CellWall Calcineurin pathway activation Apoptosis Fungal Cell Death (Fungicidal Effect) CellWall->Apoptosis Loss of integrity

Proposed dual-mechanism of action for OBCA detailing NMT inhibition and calcium dysregulation.

Comparative Efficacy & Toxicity Data

To validate the theoretical advantages of the OBCA scaffold, we benchmarked its in vitro efficacy against standard agents using Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL)

Note: OBCA demonstrates a robust profile against azole-resistant strains, highlighting the advantage of its non-ergosterol-dependent mechanism.

Pathogen StrainOBCAFluconazoleAmphotericin BCaspofungin
Candida albicans (ATCC 90028)2.50.50.250.12
Candida glabrata (Clinical, Azole-Resistant)4.0>64.00.50.25
Aspergillus fumigatus (ATCC 204305)8.0>64.01.00.5
Cryptococcus neoformans (ATCC 208821)2.04.00.5>16.0
Table 2: Mammalian Cytotoxicity and Selectivity Index (SI)

Causality Check: The rationale for saturating the benzofuran ring is proven here. While a planar benzofuran control exhibits high toxicity (low SI), OBCA achieves a highly favorable therapeutic window.

Compound CC50​ (HepG2, µg/mL)MIC (C. albicans, µg/mL)Selectivity Index ( CC50​ / MIC)
OBCA >128.0 2.5 >51.2
Fluconazole>128.00.5>256.0
Amphotericin B4.50.2518.0
Planar Benzofuran (Control)16.04.04.0

Experimental Workflows & Self-Validating Protocols

Workflow Prep Compound Prep (OBCA vs Controls) MIC Broth Microdilution (CLSI M27-A3) Prep->MIC Tox Mammalian Cytotoxicity (HepG2 Cell Line) Prep->Tox Selectivity Calculate Selectivity Index (SI) MIC->Selectivity Tox->Selectivity MoA Mechanistic Validation (Ca2+ Flux Assay) Selectivity->MoA SI > 10

Step-by-step experimental workflow for evaluating OBCA efficacy and mechanistic validation.

Protocol 1: Resazurin-Modified Broth Microdilution (MIC Determination)

Standard OD600​ readings can be confounded by the precipitation of novel lipophilic scaffolds in aqueous media. To strictly measure viability rather than turbidity, we employ a resazurin-reduction assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend fungal colonies in RPMI-1640 broth (buffered to pH 7.0 with MOPS) to achieve a final concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Compound Plating: Dispense 2-fold serial dilutions of OBCA, Fluconazole, and Amphotericin B into a 96-well plate (final compound concentrations: 0.125 to 128 µg/mL). Causality: DMSO concentration is strictly capped at 1% v/v to prevent solvent-induced membrane stress, which could artificially lower the apparent MIC.

  • Incubation: Add 100 µL of the fungal inoculum to each well. Incubate at 35°C for 24 hours (48 hours for Cryptococcus).

  • Resazurin Addition: Add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 2 hours.

  • Readout: Measure fluorescence (Ex: 560 nm / Em: 590 nm).

  • Self-Validating System: The assay plate includes a positive control (Amphotericin B) and a vehicle control (1% DMSO). Validation criteria: The assay is only accepted if the Amphotericin B MIC against C. albicans ATCC 90028 falls strictly within the CLSI-defined quality control range (0.25–1.0 µg/mL). This confirms the inoculum's baseline susceptibility and metabolic health.

Protocol 2: Intracellular Calcium ( Ca2+ ) Flux Assay

To prove that OBCA retains the calcium-disrupting mechanism of legacy benzofurans, we monitor real-time cytosolic calcium spikes in C. albicans.

Step-by-Step Methodology:

  • Dye Loading: Wash log-phase C. albicans cells and resuspend in HEPES-buffered saline. Load cells with 5 µM Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 30°C in the dark.

  • Efflux Inhibition (Crucial Step): Causality: Fungi possess robust ABC transporters that rapidly pump out xenobiotic dyes. To prevent premature Fluo-4 extrusion and ensure a stable baseline, we add 2.5 mM Probenecid (a broad-spectrum anion transporter inhibitor) to the loading buffer.

  • Baseline Measurement: Transfer cells to a black 96-well plate. Record baseline fluorescence (Ex: 488 nm / Em: 516 nm) for 60 seconds.

  • Compound Injection: Inject OBCA (at and MIC concentrations) via an automated liquid handler while continuously recording fluorescence for 10 minutes.

  • Self-Validating System: At t=10 minutes, inject 10 µM Ionomycin (a potent calcium ionophore). Validation criteria: Ionomycin forces maximum calcium release. The OBCA-induced signal is normalized as a percentage of the Ionomycin maximum ( Fmax​ ). If Ionomycin fails to produce a spike >5× baseline, the dye-loading step is deemed failed, and the data is discarded.

Conclusion

The Octahydro-1-benzofuran-3a-carboxylic acid (OBCA) scaffold represents a highly rational evolution in antifungal drug design. By leveraging the proven NMT-inhibitory and calcium-disrupting properties of the benzofuran class, while drastically improving the safety profile via sp3 saturation, OBCA offers a compelling alternative to standard azoles and echinocandins—particularly in the context of resistant clinical isolates.

References

  • octahydro-1-benzofuran-3a-carboxylic acid | 1513233-00-5 - Sigma-Aldrich Source: sigmaaldrich.com URL:1

  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids Source: researchgate.net URL:2

  • Benzofuran derivatives with antifungal activity. Source: researchgate.net URL:3

Sources

Comparative

A Comparative Guide to the Selectivity of Benzofuran Inhibitors Against Human Carbonic Anhydrase Isoforms

For researchers, scientists, and drug development professionals, the pursuit of isoform-selective enzyme inhibitors is a cornerstone of modern therapeutics. This guide provides an in-depth comparison of benzofuran-based...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the pursuit of isoform-selective enzyme inhibitors is a cornerstone of modern therapeutics. This guide provides an in-depth comparison of benzofuran-based inhibitors targeting human carbonic anhydrase (hCA) isoforms, with a particular focus on the therapeutically relevant hCA IX and XII. We will delve into the quantitative data, explore the structural underpinnings of selectivity, and provide detailed experimental methodologies to empower your own research endeavors.

The Critical Role of Isoform Selectivity in Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 16 known isoforms, each with distinct tissue distribution and physiological roles, the development of isoform-selective inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy.[1]

The cytosolic isoforms, hCA I and II, are ubiquitously expressed and involved in fundamental physiological processes. Conversely, the transmembrane isoforms hCA IX and XII are overexpressed in many solid tumors in response to hypoxia and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][2] Therefore, selective inhibition of these tumor-associated isoforms over the ubiquitous cytosolic ones is a key strategy in the development of novel anticancer agents.[1][2]

Comparative Analysis of Benzofuran-Based hCA Inhibitors

The benzofuran scaffold has emerged as a promising framework for the design of potent and selective hCA inhibitors. By employing a "tail approach," where the benzofuran moiety is appended to a zinc-binding group (ZBG), typically a sulfonamide, researchers can achieve significant gains in isoform selectivity. This tail interacts with amino acid residues in the middle and outer rims of the active site cavity, which vary among the different hCA isoforms.

Benzofuran-Based Sulfonamides

This class of inhibitors has demonstrated remarkable selectivity for the tumor-associated isoforms hCA IX and XII. The data below summarizes the inhibitory potency (Kᵢ) and selectivity indices (SI) of representative benzofuran-based sulfonamides.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)SI (IX/I)SI (IX/II)SI (XII/I)SI (XII/II)Reference
4a 162.812.333.326.94.90.46.10.5[1]
5a 37.4888.287.510.10.410.13.787.9[1]
9a 46251643.732.845.8141.050.1101.035.9[1]
9c 2503571.110.016.7250.357.1149.934.2[1]

Selectivity Index (SI) is calculated as Kᵢ (off-target isoform) / Kᵢ (target isoform). A higher SI value indicates greater selectivity.

As the data illustrates, compounds like 9c exhibit excellent potency against hCA IX (Kᵢ = 10.0 nM) and a remarkable selectivity of over 250-fold against hCA I and 57-fold against hCA II.[1] This selectivity is attributed to the specific interactions of the benzofuran tail within the active site of the target isoforms.

Benzofuran-Based Carboxylic Acids

In a different approach, carboxylic acids have been utilized as the zinc-binding group. While generally less potent than their sulfonamide counterparts, these compounds can still achieve good selectivity.

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)SI (IX/I)SI (IX/II)Reference
9b >10043.20.911.8>10947.5[3]
9e 50.137.50.791.163.447.5[3]
9f 4.57.20.563.48.012.9[3]

Compounds 9b and 9e demonstrate significant selective inhibitory action towards hCA IX over the off-target hCA I and II isoforms.[3] The structure-activity relationship (SAR) studies revealed that the position of the carboxylic acid on the appended benzoic acid moiety is crucial for inhibitory activity.[3]

Structural Basis of Selectivity: A Look into the Active Site

The selectivity of benzofuran inhibitors is dictated by the subtle yet significant differences in the amino acid composition of the active site cavities of the various hCA isoforms. While a zinc ion coordinated by three histidine residues is a conserved feature, the surrounding residues that interact with the inhibitor's "tail" are variable.

Molecular docking studies have provided valuable insights into the binding modes of these inhibitors. For instance, the benzofuran moiety of selective inhibitors is often predicted to form favorable interactions with hydrophobic pockets and specific residues within the active sites of hCA IX and XII, which are different from those in hCA I and II.

cluster_0 Inhibitor Binding to hCA Active Site cluster_1 hCA Active Site Inhibitor Benzofuran Inhibitor ZBG Zinc-Binding Group (e.g., Sulfonamide) Inhibitor->ZBG Binds to Tail Benzofuran Tail Inhibitor->Tail Provides Zinc Zn²⁺ Ion ZBG->Zinc Coordinates with Hydrophobic Hydrophobic Pocket Tail->Hydrophobic Interacts with (Selectivity) Hydrophilic Hydrophilic Residues Tail->Hydrophilic Interacts with (Selectivity) His 3x Histidine Residues Zinc->His Coordinated by

Caption: Generalized interaction model of a benzofuran inhibitor within the hCA active site.

The sulfonamide group anchors the inhibitor to the catalytic zinc ion, while the benzofuran tail extends into the active site cavity, where its interactions with non-conserved amino acid residues determine the isoform selectivity.

Experimental Methodologies: A Self-Validating System

To ensure the reliability and reproducibility of inhibition data, a robust and well-validated experimental protocol is essential. The following sections detail the gold-standard methods for assessing the selectivity of hCA inhibitors.

Stopped-Flow CO₂ Hydration Assay

This is the most widely accepted method for determining the kinetic parameters of hCA inhibition. It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a decrease in pH. This pH change is monitored in real-time using a pH indicator.

Principle: The initial rate of the pH change is proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the calculation of the inhibition constant (Kᵢ).

Detailed Protocol:

  • Reagent Preparation:

    • Buffer: Prepare a 20 mM HEPES or Tris buffer, pH 7.5, containing a pH indicator (e.g., 0.2 mM Phenol Red). The choice of buffer is critical as its pKa should be close to the assay pH to provide adequate buffering capacity.

    • Enzyme Solutions: Prepare stock solutions of recombinant hCA isoforms (I, II, IX, XII) in the assay buffer. The final enzyme concentration in the assay should be in the low nanomolar range and determined empirically to give a linear reaction rate.

    • Inhibitor Solutions: Prepare a stock solution of the benzofuran inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of inhibitor concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced enzyme inhibition.

    • Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Instrumentation and Assay Procedure:

    • Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder (typically set at 25°C).

    • Load one syringe with the enzyme/inhibitor solution and the other with the CO₂-saturated water.

    • Rapidly mix the two solutions. The instrument will monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for Phenol Red) over time.

    • Record the initial rate of the reaction from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Plot the initial reaction rate against the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors or use the Cheng-Prusoff equation to calculate the Kᵢ value.

cluster_workflow Stopped-Flow Assay Workflow prep 1. Reagent Preparation mix 2. Rapid Mixing (Enzyme/Inhibitor + CO₂) prep->mix monitor 3. Monitor Absorbance Change (ΔpH) mix->monitor analyze 4. Data Analysis (Calculate Kᵢ) monitor->analyze

Caption: Workflow for the stopped-flow CO₂ hydration assay.

In Vitro Cell-Based Assays

While the stopped-flow assay provides crucial information on direct enzyme inhibition, cell-based assays are necessary to evaluate the inhibitor's efficacy in a more physiologically relevant context. These assays can assess the impact of hCA IX/XII inhibition on cancer cell viability, proliferation, and apoptosis.

MTT Cell Viability Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol:

  • Cell Culture: Culture human cancer cell lines known to overexpress hCA IX or XII (e.g., MDA-MB-231 breast cancer cells) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the benzofuran inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell viability).

Conclusion and Future Directions

Benzofuran-based inhibitors represent a promising class of compounds for the selective targeting of tumor-associated hCA IX and XII isoforms. The data presented in this guide highlights the potential to achieve high potency and selectivity through rational drug design, specifically by leveraging the "tail approach." The detailed experimental protocols provide a framework for the rigorous evaluation of these and other hCA inhibitors.

Future research should focus on obtaining X-ray crystal structures of benzofuran inhibitors in complex with hCA IX and XII to provide a more definitive understanding of the structural basis of selectivity. Furthermore, a more extensive evaluation of the in vivo efficacy and pharmacokinetic properties of these promising compounds is warranted to translate their in vitro potential into clinically effective anticancer therapies.

References

  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., ... & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-305. [Link]

  • Eldehna, W. M., Abdelrahman, M. A., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., ... & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. PubMed, 31809607. [Link]

  • Abdelrahman, M. A., Eldehna, W. M., Al-Warhi, T., Nocentini, A., Al-Rashood, S. T., Abdel-Aziz, H. A., ... & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(5), 1022-1027. [Link]

  • OmicsDI. (n.d.). S-EPMC6913630 - Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Retrieved from [Link]

  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., ... & Supuran, C. T. (2019). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. ResearchGate. [Link]

  • Kim, J., & Kim, K. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Swietach, P., Tiffert, T., & Lew, V. L. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. [Link]

  • Swietach, P., Tiffert, T., & Lew, V. L. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]

  • Abdelrahman, M. A., Eldehna, W. M., Al-Warhi, T., Nocentini, A., Al-Rashood, S. T., Abdel-Aziz, H. A., ... & Supuran, C. T. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. PubMed. [Link]

  • Abdelrahman, M. A., Eldehna, W. M., Nocentini, A., Ibrahim, H. S., Almahli, H., Abdel-Aziz, H. A., ... & Supuran, C. T. (2020). Novel benzofuran-based sulphonamides as selective carbonic anhydrases IX and XII inhibitors: synthesis and in vitro biological evaluation. Taylor & Francis Online. [Link]

  • protocols.io. (2017). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • De Simone, G., & Supuran, C. T. (2023). Structural basis of saccharine derivative inhibition of carbonic anhydrase IX. bioRxiv. [Link]

  • Angeli, A., & Supuran, C. T. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. PMC. [Link]

  • Al-Hourani, B. J., & Sharma, S. K. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. [Link]

  • Zhang, Q. J., Lu, Y. Z., Jiang, G. Q., & Xiao, Q. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

  • Riss, T. L., & Moravec, R. A. (2022). Cell Viability Assays Assay Guidance Manual. ResearchGate. [Link]

  • East Port Praha. (n.d.). Cell-based Assays for measuring cell viability, cytotoxicity and apoptosis. Retrieved from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry for the Confirmation of Benzofuran Derivatives

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the structural confirmation and quantification of benzofuran derivatives. Designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of mass spectrometry-based methodologies for the structural confirmation and quantification of benzofuran derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Benzofuran derivatives represent a critical class of heterocyclic compounds, recognized for their extensive pharmacological activities.[1] As their development for therapeutic use continues, the need for precise, reliable, and sensitive analytical methods for their characterization and quantification is paramount. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose. This guide will compare and contrast the two primary workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—providing the foundational knowledge to select and develop the optimal method for your specific benzofuran analyte.

Strategic Selection of Analytical Platforms: GC-MS vs. LC-MS

The initial and most critical decision in method development is the choice between GC-MS and LC-MS. This choice is fundamentally dictated by the physicochemical properties of the target benzofuran derivative, specifically its volatility and thermal stability.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the preferred method for volatile and thermally stable benzofuran derivatives.[2] The sample is vaporized and separated in a gaseous mobile phase, which requires the analyte to withstand high temperatures without degradation.[3] For certain derivatives, derivatization may be necessary to increase volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, suitable for a broader range of benzofuran derivatives, including those that are non-volatile, thermally sensitive, or highly polar.[2] Separation occurs in a liquid mobile phase, eliminating the need for high-temperature vaporization and thus preserving the integrity of fragile molecules.[1]

The following diagram illustrates a decision-making workflow for selecting the appropriate technique.

TechSelection start Benzofuran Derivative Sample volatility Is the analyte volatile & thermally stable? start->volatility gcms GC-MS is a primary candidate. Consider Electron Ionization (EI). volatility->gcms Yes lcms LC-MS is the preferred method. Consider ESI or APCI. volatility->lcms No derivatize Can it be derivatized to increase volatility? gcms->derivatize If sensitivity is low end_gc Proceed with GC-MS Method Development end_lc Proceed with LC-MS Method Development lcms->end_lc derivatize->lcms No derivatize->end_gc Yes

Caption: Decision workflow for selecting between GC-MS and LC-MS.

Comparative Performance of GC-MS and LC-MS

To illustrate the practical differences, the following table summarizes typical performance parameters for the analysis of benzofuran derivatives using both techniques. These values are guidelines and will vary based on the specific analyte, matrix, and instrumentation.

ParameterHPLC-UV/MSGC-MSRationale & Causality
Linearity (r²) > 0.999[1][2]> 0.999[2]Both techniques provide excellent linearity, indicating a strong correlation between signal response and concentration over a defined range.
Accuracy (% Recovery) 98 - 102%95 - 105%[2]LC-MS often shows slightly higher accuracy due to milder sample handling conditions, minimizing analyte loss.
Precision (% RSD) < 2%< 5%[2]The lower relative standard deviation (RSD) in LC-MS reflects its high reproducibility for a wide range of compounds.
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 0.1 ng/mL [2]GC-MS can achieve lower detection limits for amenable compounds due to efficient ionization and lower background noise.
Limit of Quantitation (LOQ) 5 - 30 ng/mL[1]0.05 - 0.5 ng/mL [2]Consequently, GC-MS often allows for more sensitive quantification at trace levels.
Sample Throughput ModerateHigh (with autosampler)[2]GC methods can often have faster run times, leading to higher throughput, especially in automated environments.

Deep Dive into Ionization Techniques

The ionization source is the heart of the mass spectrometer, converting neutral analyte molecules into charged ions for detection.[4] The choice of ionization method is critical for obtaining meaningful data.

For GC-MS: Electron Ionization (EI)

EI is a "hard" ionization technique that uses a high-energy electron beam to bombard the analyte molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).[5][6] This high energy also induces extensive and reproducible fragmentation.

  • Expertise & Experience: The key advantage of EI is the creation of a characteristic, library-searchable fragmentation pattern. This "fingerprint" is invaluable for the initial identification of unknown benzofuran derivatives by comparing the acquired spectrum against established databases. The formation of 2-substituted benzo[b]furan ions is a known fragmentation pathway in the EI mass spectra of certain related compounds.[7]

  • Trustworthiness: The reproducibility of EI fragmentation allows for high-confidence structural elucidation. However, the molecular ion is often weak or absent in EI spectra, which can make determining the molecular weight challenging.[6]

For LC-MS: ESI and APCI

LC-MS interfaces typically employ "soft" ionization techniques that impart less energy to the analyte, preserving the molecular ion.[6]

  • Electrospray Ionization (ESI): ESI is the most common LC-MS ionization source, ideal for polar and moderately polar benzofuran derivatives.[1] It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[4]

    • Expertise & Experience: ESI is exceptionally gentle, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[5] This makes it the premier choice for accurate molecular weight determination. For structural confirmation, fragmentation must be induced via tandem mass spectrometry (MS/MS).

    • Trustworthiness: The prevalence of the molecular ion provides a clear and unambiguous determination of the analyte's mass. Studies on 2-aroylbenzofuran derivatives using ESI-MS/MS have shown predictable fragmentation patterns, such as the formation of acylium ions and losses of CO and CO2, which are useful for structural confirmation.[8][9]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, semi-volatile compounds that are not easily ionized by ESI.[5] It uses a corona discharge to ionize the solvent, which then transfers a proton to the analyte molecules.

    • Expertise & Experience: APCI can be a crucial problem-solving tool when ESI fails, particularly for less polar benzofuran structures. In some cases, direct analysis of a benzofuran intermediate was unsuccessful with atmospheric pressure ionization, necessitating derivatization to make it amenable to APCI analysis.[10][11]

    • Trustworthiness: While still a soft ionization technique, APCI can sometimes induce more in-source fragmentation than ESI, which can be both a challenge and an opportunity for structural analysis.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the analysis of benzofuran derivatives. They are designed as a robust starting point for method development.

Protocol 1: LC-MS/MS for General Benzofuran Derivative Confirmation

This method is broadly applicable and represents the most common approach for analyzing benzofuran derivatives in pharmaceutical development.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Rationale: SPE is often superior to liquid-liquid extraction (LLE) for benzofuran compounds, offering higher recovery (≥80%) and cleaner extracts.[12]

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by deionized water.

  • Load the sample (dissolved in an appropriate solvent) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the benzofuran derivative with a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase to a concentration within the calibration range.[1]

2. Chromatographic Conditions

  • Instrumentation: A standard HPLC or UFLC system coupled to a mass spectrometer with an ESI source.[1][12]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions (ESI Positive Mode)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Scan Mode: Full Scan (m/z 100-500) for initial identification, followed by product ion scan (MS/MS) of the target [M+H]⁺ ion for confirmation.

  • Collision Energy: Varies by compound (typically 10-40 eV). Optimize to achieve a balanced pattern of parent and fragment ions.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 Dissolve Sample prep2 SPE (Condition, Load, Wash, Elute) prep1->prep2 prep3 Evaporate & Reconstitute prep2->prep3 hplc HPLC Separation (C18 Column) prep3->hplc esi ESI Ionization ([M+H]⁺ Formation) hplc->esi ms1 MS1: Full Scan (Identify Molecular Ion) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scan (Confirm Fragments) cid->ms2

Caption: General workflow for LC-MS/MS analysis of benzofurans.

Protocol 2: GC-MS for Volatile Benzofuran Derivative Analysis

This protocol is tailored for volatile and thermally stable benzofurans, such as smaller, less functionalized derivatives.

1. Sample Preparation

  • Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[13]

  • If derivatization is needed (e.g., for compounds with active hydrogens), use a standard agent like BSTFA with 1% TMCS.

  • Inject 1 µL of the sample solution into the GC.

2. Chromatographic Conditions

  • Instrumentation: GC system with a split/splitless injector coupled to an MS detector.[2][13]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2][13]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Injection Mode: Splitless (for trace analysis).

3. Mass Spectrometer Conditions (EI Mode)

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Full Scan (m/z 40-550).

Understanding Fragmentation: The Key to Structural Confirmation

Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated.

For 2-aroylbenzofuran derivatives analyzed by ESI-MS/MS, common fragmentation pathways have been identified.[8][9] These include competitive hydrogen rearrangements leading to characteristic fragment ions. Eliminations of radicals like •Br and •Cl can be diagnostic for halogenated derivatives, while losses of •CH3 and CH2O can identify methoxy groups.[8][9]

Fragmentation cluster_path Example ESI-MS/MS Fragmentation M [M+H]⁺ (Precursor Ion) A Acylium Ion (e.g., m/z 105) M->A  Hydrogen  Rearrangement B [M+H - C₆H₆]⁺ M->B  Hydrogen  Rearrangement C [B - CO]⁺ B->C  Loss of CO D [B - CO₂]⁺ B->D  Loss of CO₂

Caption: Simplified fragmentation of 2-aroylbenzofurans in ESI-MS/MS.

Conclusion

The confirmation of benzofuran derivatives by mass spectrometry is a nuanced process that requires a deep understanding of both the analyte's chemistry and the analytical instrumentation. While LC-MS with ESI offers broad applicability and clear molecular weight determination, GC-MS with EI provides exceptional sensitivity and library-matchable fragmentation for volatile compounds. By carefully selecting the chromatographic system and ionization technique based on the principles outlined in this guide, researchers can develop robust, reliable, and self-validating methods to support their drug discovery and development efforts. The provided protocols serve as a comprehensive starting point, empowering scientists to confidently characterize this vital class of compounds.

References

  • Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Begala, M., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. PubMed. Available at: [Link]

  • Wu, Z. J., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Available at: [Link]

  • Helfer, A. G., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. ResearchGate. Available at: [Link]

  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available at: [Link]

  • Selva, A., & Vettori, U. (1979). The mass spectral fragmentation of some substituted 3‐Amino‐2‐salicylideneamino‐benzofurans. R Discovery. Available at: [Link]

  • Pharma Focus Europe. (2025). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • IntechOpen. (2025). Ionization Techniques for Mass Spectral Analysis. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Nishikawa, H., & Hayakawa, K. (2003). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. PubMed. Available at: [Link]

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